molecular formula C15H13ClN2O2 B1441871 N-[3-(2-chloroacetamido)phenyl]benzamide CAS No. 1233188-83-4

N-[3-(2-chloroacetamido)phenyl]benzamide

カタログ番号: B1441871
CAS番号: 1233188-83-4
分子量: 288.73 g/mol
InChIキー: DWNHTHNQFOAYLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[3-(2-chloroacetamido)phenyl]benzamide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-chloroacetamido)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-chloroacetamido)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[3-[(2-chloroacetyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNHTHNQFOAYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Targeted Covalent Inhibition: Mechanistic Profiling of N-[3-(2-chloroacetamido)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing researchers to target shallow, previously "undruggable" binding pockets. At the core of this paradigm is the delicate calibration between non-covalent molecular recognition and electrophilic reactivity. This technical guide deconstructs the covalent binding mechanism of N-[3-(2-chloroacetamido)phenyl]benzamide , a highly specific structural scaffold that serves as a masterclass in utilizing an α -chloroacetamide warhead to target nucleophilic cysteine residues.

By dissecting its molecular architecture, reaction kinetics, and the self-validating analytical workflows required to prove its mechanism of action, this guide provides a comprehensive blueprint for researchers developing next-generation covalent therapeutics.

Molecular Architecture and the SN​2 Trajectory

The efficacy of N-[3-(2-chloroacetamido)phenyl]benzamide is not derived from raw reactivity, but from its precise spatial geometry. The molecule is engineered with three distinct functional modules:

  • The Recognition Anchor (Benzamide): This moiety drives the initial thermodynamic binding event. Through hydrogen bonding and hydrophobic interactions, it anchors the molecule into the target protein's binding pocket, establishing the necessary residence time for the covalent reaction to occur.

  • The Spatial Linker (3-Phenyl Ring): The meta-substitution (3-position) of the central phenyl ring is critical. It acts as a rigid vector, dictating the exact trajectory and distance of the electrophile relative to the target amino acid.

  • The Electrophilic Warhead ( α -Chloroacetamide): Unlike Michael acceptors (e.g., acrylamides) which rely on conjugate addition, α -chloroacetamides react via a direct bimolecular nucleophilic substitution ( SN​2 ) mechanism[1].

The SN​2 Mechanism at the Cysteine Thiolate

When the compound is non-covalently docked, the α -carbon of the chloroacetamide is positioned adjacent to a target cysteine. Under physiological pH, the cysteine exists in equilibrium with its highly nucleophilic thiolate anion (-S⁻). The thiolate attacks the electrophilic α -carbon from the backside, directly displacing the chloride leaving group to form a permanent, irreversible thioether bond[2]. Because this mechanism does not require the protonation of an enolate intermediate (as acrylamides do), chloroacetamides can effectively target cysteines in solvent-exposed or electronically diverse microenvironments[3].

The Two-Step Kinetic Evaluation Framework

Covalent binding is not a single event; it is a two-step kinetic process. To prevent off-target toxicity (promiscuous alkylation), drug developers must optimize the ratio between non-covalent affinity and covalent reactivity.

The reaction follows the model: E+I⇌E⋅I→E−I

  • KI​ (Non-covalent dissociation constant): Represents the equilibrium of the first step. A lower KI​ means the benzamide anchor is highly effective at keeping the drug in the pocket.

  • kinact​ (Maximum inactivation rate): Represents the rate of the SN​2 reaction once the compound is perfectly docked.

The gold-standard metric for covalent drug efficiency is kinact​/KI​ . A compound with a high kinact​ but a poor KI​ will drift through the proteome acting as a toxic, non-specific alkylating agent. N-[3-(2-chloroacetamido)phenyl]benzamide is designed to achieve a high kinact​/KI​ by ensuring the SN​2 reaction only occurs when the benzamide group is securely docked.

G E Target Protein (Free Cys-SH) EI Non-Covalent Complex (E·I) E->EI k_on I Inhibitor (R-Cl) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (SN2)

Two-step kinetic model of covalent inhibition highlighting non-covalent and SN2 reaction phases.

Self-Validating Experimental Workflows

To definitively prove that N-[3-(2-chloroacetamido)phenyl]benzamide acts via targeted covalent modification, researchers must employ a self-validating system of mass spectrometry and mutagenesis.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry)

Objective: Confirm a 1:1 binding stoichiometry and the exact mass shift.

  • Incubation: Incubate 5 µM recombinant target protein with 25 µM inhibitor for 60 minutes at 37°C.

  • Desalting (Critical Causality Step): Pass the sample through a Size Exclusion Chromatography (SEC) column. Why? Non-covalent interactions and buffer salts cause severe ion suppression in electrospray ionization (ESI). Desalting strips away unreacted compound and transient non-covalent complexes, ensuring that any mass shift detected is strictly due to irreversible covalent bonding.

  • MS Acquisition: Analyze via LC-TOF-MS. A successful reaction will show the wild-type protein mass plus exactly +252.1 Da (The mass of the compound [288.1 Da] minus the displaced chloride [35.0 Da] and a proton [1.0 Da]).

Protocol B: The Self-Validating Control Matrix

To prove the binding is targeted and not promiscuous, the system must be challenged with negative controls.

  • Cys-to-Ser Mutagenesis: Generate a mutant of the target protein where the suspected target cysteine is mutated to a serine. Why? Serine possesses a hydroxyl (-OH) group, which is a significantly poorer nucleophile than the cysteine thiolate (-S⁻) at physiological pH. If the +252.1 Da mass shift disappears in the mutant, it definitively self-validates that the chloroacetamide was selectively alkylating that specific cysteine.

  • Non-Electrophilic Analog: Synthesize a "dummy" compound replacing the chloroacetamide with a standard acetamide (replacing the Cl with an H). Why? This proves that the biological inhibition is driven by the covalent bond formation, as the dummy compound will only exhibit weak, transient KI​ binding without the ability to achieve kinact​ .

Workflow Step1 1. Incubation Target + Inhibitor Step2 2. Proteolytic Digestion (Trypsin Cleavage) Step1->Step2 Quench & Denature Step3 3. LC-MS/MS Analysis Peptide Separation Step2->Step3 Isolate Peptides Step4 4. Data Elucidation Mass Shift (+252.1 Da) Step3->Step4 Sequence Alignment

LC-MS/MS peptide mapping workflow for validating the specific site of covalent target engagement.

Quantitative Warhead Profiling

When designing a drug around the N-[3-(2-chloroacetamido)phenyl]benzamide scaffold, it is vital to understand how the α -chloroacetamide compares to other electrophiles. The table below summarizes the kinetic and reactivity profiles of common cysteine-targeting warheads used in modern drug discovery.

Warhead TypeReaction MechanismIntrinsic Reactivity (GSH t1/2​ )ReversibilityTypical Application in Drug Discovery
Acrylamide Michael AdditionLow to ModerateIrreversibleLate-stage kinase inhibitors (e.g., Osimertinib)
α -Chloroacetamide SN​2 Substitution Moderate to High Irreversible Fragment screening, tool compounds, targeted probes
Fluoroacetamide SN​2 SubstitutionVery LowIrreversibleHighly targeted specific microenvironments[2]
Cyanoacrylamide Reversible MichaelModerateReversibleExtended residence time inhibitors

Table 1: Comparative Kinetic and Reactivity Profiles of Cysteine-Targeting Warheads.

Translational Perspective

The N-[3-(2-chloroacetamido)phenyl]benzamide scaffold represents a highly efficient modality for electrophilic fragment screening[3]. Because the chloroacetamide warhead is slightly more intrinsically reactive than an acrylamide, it is exceptionally useful in early-stage discovery to identify novel, druggable cysteines on protein surfaces. Once a covalent hit is identified using this scaffold via native mass spectrometry, medicinal chemists can iteratively optimize the benzamide and phenyl linker regions to drive down the KI​ , eventually allowing them to swap the chloroacetamide for a milder warhead if systemic toxicity is a concern.

By grounding experimental design in rigorous kinact​/KI​ kinetics and self-validating mass spectrometry workflows, researchers can harness scaffolds like this to unlock previously intractable therapeutic targets.

References
  • Recent Advances in Covalent Drug Discovery , MDPI.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development , PMC.[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines , ConnectSci.[Link]

Sources

In Vitro Screening of N-[3-(2-chloroacetamido)phenyl]benzamide Derivatives for Target Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro screening and target identification of N-[3-(2-chloroacetamido)phenyl]benzamide derivatives. The presence of the chloroacetamide moiety suggests a potential covalent mechanism of action, making target identification a critical step in understanding their biological activity.[1][2] This document outlines a multi-pronged approach, combining affinity-based and label-free techniques to identify and validate the protein targets of these compounds. Detailed protocols for key methodologies, including affinity chromatography, Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS), are provided, alongside strategies for subsequent target validation and mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics.

Introduction: The Significance of Target Identification

The identification of molecular targets is a cornerstone of modern drug discovery and development.[3] Understanding the specific proteins or pathways with which a small molecule interacts is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing lead compounds. For the N-[3-(2-chloroacetamido)phenyl]benzamide scaffold, the inclusion of a chloroacetamide "warhead" strongly implies a covalent interaction with nucleophilic residues, such as cysteine, on target proteins.[2][4] This covalent nature, while potentially offering enhanced potency and prolonged duration of action, also necessitates a rigorous and multifaceted approach to target identification to ensure selectivity and mitigate potential toxicity.[5]

This guide will navigate the complexities of identifying the cellular targets for this class of compounds, emphasizing a logical, stepwise progression from initial screening to definitive target validation.

The Chloroacetamide Warhead: A Covalent Advantage

The chloroacetamide group is a well-characterized electrophilic moiety frequently employed in the design of covalent inhibitors.[2] Its reactivity towards thiol groups on cysteine residues allows for the formation of a stable, irreversible covalent bond.[1][4] This irreversible binding can lead to a number of pharmacological advantages, including:

  • Enhanced Potency: By forming a covalent bond, the inhibitor can achieve a high degree of target occupancy even at low concentrations.

  • Prolonged Duration of Action: The irreversible nature of the interaction can lead to a sustained therapeutic effect that outlasts the pharmacokinetic profile of the compound.[5]

  • Overcoming Resistance: Covalent inhibition can be effective against targets that have developed resistance to non-covalent inhibitors through mutations that decrease binding affinity.

However, the reactivity of the chloroacetamide warhead also presents a significant challenge: the potential for off-target interactions. Therefore, a comprehensive screening strategy is essential to identify the specific protein(s) that these derivatives are designed to target.

A Strategic Workflow for Target Identification

A successful target identification campaign requires a multi-faceted approach that combines different experimental strategies to build a compelling case for a specific drug-target interaction. The following workflow is designed to systematically narrow down the potential targets of N-[3-(2-chloroacetamido)phenyl]benzamide derivatives.

G A Affinity-Based Methods C Orthogonal Assays A->C B Label-Free Methods B->C D Dose-Response & SAR C->D E In Vitro Enzymatic Assays D->E F Cell-Based Functional Assays E->F G A Treat cells/lysate with compound B Heat challenge across a temperature gradient A->B C Separate soluble and aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot) C->D E Plot melt curves to identify thermal shift D->E G A Treat cell lysate with compound B Limited proteolysis (e.g., thermolysin) A->B C Quench digestion B->C D Analyze protein fragments (SDS-PAGE or MS) C->D E Identify proteins protected from digestion D->E

Sources

Electrophile Reactivity Profile of N-[3-(2-chloroacetamido)phenyl]benzamide with Cysteine Residues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from purely reversible thermodynamics toward kinetically driven, irreversible target engagement. At the core of this paradigm is the careful tuning of electrophilic warheads to balance intrinsic reactivity with proteome-wide selectivity. This technical guide provides an in-depth analysis of N-[3-(2-chloroacetamido)phenyl]benzamide , a prototypical covalent fragment. By dissecting its bimolecular nucleophilic substitution (SN2) mechanism, structural causality, and chemoproteomic profiling workflows, this whitepaper serves as a comprehensive framework for scientists optimizing chloroacetamide-based therapeutics.

Chemical Logic: The Chloroacetamide Warhead

In the design of cysteine-targeting TCIs, the selection of the electrophile dictates the safety and efficacy of the molecule. Highly reactive warheads (e.g., iodoacetamides) act as indiscriminate alkylators, leading to severe off-target toxicity[1]. Conversely, highly reversible warheads may fail to achieve complete target occupancy.

Chloroacetamides occupy a privileged "Goldilocks" zone of electrophilicity. The carbon-chlorine (C-Cl) bond possesses a higher bond dissociation energy and lower polarizability than a carbon-iodine (C-I) bond, rendering the alpha-carbon only moderately electrophilic[2]. Consequently, N-[3-(2-chloroacetamido)phenyl]benzamide relies heavily on its N-phenylbenzamide scaffold to drive the reaction. The scaffold provides non-covalent affinity (via hydrogen bonding and π

π stacking) to specific protein pockets, artificially increasing the local concentration of the chloroacetamide warhead near a target cysteine. This proximity effect overcomes the activation energy barrier, allowing the SN2 reaction to proceed rapidly only at the desired site[2].

G Warhead Chloroacetamide Warhead (Intrinsic Reactivity) Complex Pre-covalent Target Complex (High Local Concentration) Warhead->Complex Moderate Electrophilicity Scaffold N-phenylbenzamide Scaffold (Non-Covalent Affinity) Scaffold->Complex Binding Pocket Recognition SN2 SN2 Nucleophilic Attack (Cys-Thiolate) Complex->SN2 Transition State Stabilization Selectivity High Target Selectivity (Reduced Off-Target Alkylation) SN2->Selectivity Irreversible Covalent Bond

Logical framework of targeted covalent inhibition via SN2 displacement.

Mechanistic Profiling: The SN2 Displacement Reaction

The covalent modification of a cysteine residue by N-[3-(2-chloroacetamido)phenyl]benzamide proceeds via a concerted SN2 mechanism[3].

  • Deprotonation: The target cysteine must exist transiently as a thiolate anion (Cys-S⁻). The local microenvironment of the protein pocket (e.g., adjacent basic residues like histidine or arginine) often lowers the intrinsic pKa of the cysteine thiol (~8.3) to physiological pH, priming it for nucleophilic attack.

  • Nucleophilic Attack: The electron-rich thiolate attacks the electrophilic alpha-carbon of the chloroacetamide group from the backside, directly opposite the C-Cl bond[4].

  • Transition State: The reaction passes through a high-energy, trigonal bipyramidal transition state where the carbon atom is partially bonded to both the incoming sulfur and the departing chlorine[5]. The adjacent carbonyl group of the acetamide stabilizes this transition state via orbital overlap (delocalization of the developing negative charge).

  • Leaving Group Departure: The chloride ion is expelled, resulting in a stable, irreversible thioether linkage between the protein and the benzamide scaffold.

Experimental Methodologies for Reactivity Profiling

To ensure that N-[3-(2-chloroacetamido)phenyl]benzamide acts as a targeted inhibitor rather than a pan-assay interference compound (PAIN), its reactivity must be profiled through a self-validating system consisting of two orthogonal phases: intrinsic reactivity assessment and proteome-wide selectivity mapping[6].

Phase I: Intrinsic Reactivity via DTNB (Ellman's Reagent) Assay

Causality: Before testing in complex biological matrices, the baseline electrophilicity of the fragment must be quantified. The DTNB assay uses N-acetylcysteine (NAC) as a surrogate for protein thiols. By measuring the consumption of NAC, we can calculate the second-order rate constant of the fragment. A self-validating setup requires a hyper-reactive positive control (iodoacetamide) and a vehicle negative control (DMSO)[2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a reaction buffer of 100 mM potassium phosphate (pH 8.0) containing 0.1 mM EDTA. The pH of 8.0 ensures a sufficient molar fraction of NAC exists as the reactive thiolate[1].

  • Reagent Preparation: Prepare a 100 µM stock of NAC and a 1 mM stock of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in the reaction buffer. Prepare N-[3-(2-chloroacetamido)phenyl]benzamide at varying concentrations (10 µM to 1 mM) in DMSO.

  • Incubation: In a 96-well microplate, mix 50 µL of the NAC solution with 50 µL of the compound dilutions. Incubate on a rocker in the dark for exactly 20 minutes at room temperature[1].

  • Spectrophotometric Readout: Add 50 µL of the 1 mM DTNB solution to each well. DTNB reacts stoichiometrically with any unreacted NAC to release the TNB²⁻ anion. Immediately read the absorbance at 412 nm using a microplate reader[2].

  • Data Analysis: Calculate the percentage of remaining thiol compared to the DMSO control. Fit the concentration-dependent depletion data to a pseudo-first-order kinetic model to extract the half-life ( t1/2​ ) and intrinsic rate constant.

Phase II: Cysteinome Selectivity via isoTOP-ABPP

Causality: Intrinsic reactivity does not guarantee biological selectivity. Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) maps the exact cysteine residues engaged by the compound in a native cellular environment. By competing the fragment against a broadly reactive iodoacetamide-alkyne (IA-alkyne) probe, we can quantify target occupancy and off-target liabilities[7].

Step-by-Step Protocol:

  • Proteome Treatment: Lyse HEK293T or Jurkat cells in native buffer to preserve protein folding. Treat 2 mg/mL of the proteome lysate with 50 µM N-[3-(2-chloroacetamido)phenyl]benzamide (Heavy sample) or DMSO (Light sample) for 1 hour at 37°C[7].

  • Probe Labeling: Add 100 µM IA-alkyne probe to both samples for 1 hour to covalently cap all residual, unreacted cysteine residues[8].

  • Click Chemistry (CuAAC): Append isotopically labeled cleavable tags (isoDTB-Light for DMSO, isoDTB-Heavy for the compound) via Copper-Catalyzed Azide-Alkyne Cycloaddition using CuSO₄, TCEP, and TBTA[6].

  • Enrichment & Digestion: Combine the Light and Heavy lysates. Precipitate the proteins, resuspend, and enrich the tagged proteins using streptavidin agarose beads. Perform on-bead trypsin digestion to remove non-probe-modified peptides[7].

  • Cleavage & LC-MS/MS: Cleave the isoDTB tag using sodium dithionite. Analyze the eluted peptides via high-resolution LC-MS/MS.

  • Validation: A target cysteine is considered "liganded" by the benzamide fragment if the Light:Heavy isotopic ratio (R-value) is 4.0, indicating >75% target occupancy[8].

G N1 Cell Lysate Preparation (Native Proteome) N2 Incubation with N-[3-(2-chloroacetamido)phenyl]benzamide N1->N2 N3 Labeling of Residual Cysteines (IA-Alkyne Probe) N2->N3 N4 CuAAC Click Chemistry (Isotope-tagged Azide) N3->N4 N5 Streptavidin Enrichment & Trypsin Digestion N4->N5 N6 LC-MS/MS Analysis & Cysteinome Mapping N5->N6

Chemoproteomic workflow (isoTOP-ABPP) for profiling cysteine reactivity.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below contextualizes the reactivity of chloroacetamides against other common electrophilic warheads. The data demonstrates why chloroacetamides are highly favored for fragment-based drug discovery (FBDD): they provide a stable baseline that requires scaffold-mediated affinity to achieve rapid alkylation[2][9].

Warhead ClassPrototypical ExampleIntrinsic Thiol Reactivity ( t1/2​ with GSH)Proteome Selectivity (% Cysteines Labeled)Primary Reaction Mechanism
Iodoacetamide IAM< 5 minLow (< 20% selective)Uncatalyzed SN2
Chloroacetamide N-[3-(2-chloroacetamido)phenyl]benzamide 45 - 120 min High (> 85% selective) Target-directed SN2
Acrylamide BPK-21> 120 minHigh (> 90% selective)Michael Addition
Chlorofluoroacetamide YH-6Variable (Tunable)High (Reversible/Irreversible)SN2 / Reversible Addition

Note: Iodoacetamides are typically ~21-fold more reactive than the median chloroacetamide, rendering them unsuitable for in vivo therapeutics but excellent as pan-reactive chemical probes[2].

Translational Insights for Drug Development

For drug development professionals, the N-[3-(2-chloroacetamido)phenyl]benzamide scaffold represents an ideal starting point for hit-to-lead optimization. The benzamide moiety can be readily functionalized at the ortho, meta, or para positions to probe the steric boundaries of a target kinase or protease pocket.

However, researchers must be vigilant regarding the conformational dynamics of the SN2 transition state. Quantum mechanical (QM) analyses indicate that the carbon-chlorine bond must rotate to become nearly perpendicular to the amide group to allow backside attack by the thiolate[4]. Therefore, introducing bulky substituents (e.g., N,N-dimethylation) on the amide nitrogen can introduce severe steric hindrance, raising the activation energy barrier and drastically reducing the rate of covalent bond formation[4]. Successful optimization relies on preserving the accessibility of the alpha-carbon while maximizing the non-covalent interactions of the benzamide tail.

References

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. 7

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ELTE. 9

  • An activity-guided map of electrophile-cysteine interactions in primary human T cells. PMC - NIH. 8

  • Profiling the proteome-wide selectivity of diverse electrophiles. PMC - NIH. 6

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. 4

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. 2

  • Thiol Reactivity Analyses To Predict Mammalian Cell Cytotoxicity of Water Samples. ACS Publications. 1

  • Targeting post-translationally modified cysteine by covalent inhibitors at diverse redox conditions using computational approach. Newcastle University. 3

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES. ScienceRise: Pharmaceutical Science. 5

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-[3-(2-chloroacetamido)phenyl]benzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of the compound N-[3-(2-chloroacetamido)phenyl]benzamide in dimethyl sulfoxide (DMSO). Adherence to the principles and protocols outlined herein is critical for ensuring the integrity and reproducibility of experimental data in drug discovery and development.

Executive Summary

The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of a potential therapeutic agent are meticulously characterized. Among these, solubility and stability in a suitable solvent are paramount, as they directly impact a compound's biological activity, bioavailability, and the reliability of in vitro and in vivo studies.[1][2] Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[3][4][5] This guide presents a detailed methodology for determining the solubility and stability of N-[3-(2-chloroacetamido)phenyl]benzamide, a compound of interest in medicinal chemistry, within a DMSO-based matrix. The protocols described are designed to be self-validating, incorporating best practices to mitigate common sources of error and ensure the generation of high-quality, reliable data.

Physicochemical Properties of N-[3-(2-chloroacetamido)phenyl]benzamide and DMSO

A foundational understanding of the compound and the solvent is essential for designing robust experimental protocols.

N-[3-(2-chloroacetamido)phenyl]benzamide: A Profile

N-[3-(2-chloroacetamido)phenyl]benzamide is a synthetic organic compound with the molecular formula C₁₅H₁₃ClN₂O₂ and a molecular weight of 288.73 g/mol .[6] Its chemical structure features a benzamide and a chloroacetamide moiety, which contribute to its overall physicochemical properties.[7][8]

PropertyValueSource
CAS Number 1233188-83-4[6][9][10]
Molecular Formula C₁₅H₁₃ClN₂O₂[6][7]
Molecular Weight 288.73 g/mol [6]
Predicted XlogP 2.4[7]

XlogP is a computed measure of a compound's lipophilicity, which can influence its solubility in various solvents.

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery

DMSO is a polar aprotic solvent with a high boiling point (189 °C) and is miscible with a wide range of organic solvents and water.[3] Its unique ability to dissolve both polar and nonpolar compounds has made it an indispensable tool in high-throughput screening and compound management.[1][2][3] However, its hygroscopic nature and potential to interact with target proteins necessitate careful handling and the implementation of appropriate controls in experimental design.[4][11]

Determination of Solubility in DMSO

The solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock and diluted into an aqueous buffer. Thermodynamic solubility, in contrast, represents the true equilibrium solubility of a compound in a given solvent.

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a high-throughput method for determining the kinetic solubility of N-[3-(2-chloroacetamido)phenyl]benzamide.

Materials:

  • N-[3-(2-chloroacetamido)phenyl]benzamide

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene)

  • Plate shaker

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-[3-(2-chloroacetamido)phenyl]benzamide in 100% anhydrous DMSO.[12]

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate using 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Aqueous Dilution: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL). Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation and Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration and potential precipitation.

  • Sample Preparation for Analysis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new 96-well plate for analysis.

  • HPLC-MS Analysis: Analyze the samples by HPLC-MS to determine the concentration of the compound remaining in solution. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in DMSO A->B Create concentration gradient C Dilute into PBS (1% final DMSO) B->C Introduce aqueous environment D Incubate & Shake (2h, RT) C->D Allow for equilibration E Centrifuge to Pellet Precipitate D->E Separate solid from liquid F Transfer Supernatant E->F Isolate soluble fraction G Analyze by HPLC-MS F->G Quantify compound H Determine Highest Soluble Concentration G->H Report kinetic solubility

Caption: Workflow for Kinetic Solubility Assessment.

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • N-[3-(2-chloroacetamido)phenyl]benzamide (solid)

  • Anhydrous DMSO

  • Vials with screw caps

  • Thermostatted shaker incubator

  • Filtration device (e.g., 0.45 µm syringe filters)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid N-[3-(2-chloroacetamido)phenyl]benzamide to a series of vials containing a known volume of anhydrous DMSO.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with DMSO to a concentration within the linear range of the analytical method and quantify the concentration of N-[3-(2-chloroacetamido)phenyl]benzamide using a validated HPLC-MS method.

Stability Assessment in DMSO

The stability of a compound in DMSO is crucial for the integrity of screening data and the long-term storage of compound libraries.[11][14][15]

Experimental Protocol: Long-Term Stability Study

This protocol evaluates the stability of N-[3-(2-chloroacetamido)phenyl]benzamide in DMSO under various storage conditions.

Materials:

  • N-[3-(2-chloroacetamido)phenyl]benzamide

  • Anhydrous DMSO

  • Cryovials or other suitable storage containers

  • Temperature-controlled storage units (-20°C, 4°C, room temperature)

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-[3-(2-chloroacetamido)phenyl]benzamide in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple cryovials to avoid repeated freeze-thaw cycles for the main stock.

  • Storage Conditions: Store the aliquots under different temperature conditions:

    • -20°C (standard long-term storage)

    • 4°C (refrigerated)

    • Room temperature (accelerated degradation)

  • Time Points: Analyze the samples at predefined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Sample Analysis: At each time point, retrieve a vial from each storage condition, allow it to thaw to room temperature, and analyze the concentration of the parent compound by HPLC-MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if >90% of the parent compound remains.

Stability_Study_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1W, 1M, 3M, 6M, 1Y) A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Multiple Vials A->B C -20°C B->C D 4°C B->D E Room Temperature B->E F Thaw Sample C->F D->F E->F G Analyze by HPLC-MS F->G H Calculate % Remaining vs. T=0 G->H

Caption: Workflow for Long-Term Stability Assessment.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Representative Solubility Data for N-[3-(2-chloroacetamido)phenyl]benzamide in DMSO

Solubility TypeMethodSolventTemperature (°C)Solubility (µM)
KineticHPLC-MSPBS (1% DMSO)25[Insert Experimental Value]
ThermodynamicHPLC-MS100% DMSO25[Insert Experimental Value]

Table 2: Representative Stability Data for N-[3-(2-chloroacetamido)phenyl]benzamide in DMSO (10 mM Stock)

Storage Temp.Time Point% Remaining (Mean ± SD)Observations
-20°C1 Month>99%Stable
6 Months>98%Stable
4°C1 Month>95%Minor degradation
6 Months[Insert Value][Insert Observation]
Room Temp.1 Week>90%Some degradation
1 Month[Insert Value][Insert Observation]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of N-[3-(2-chloroacetamido)phenyl]benzamide in DMSO. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will inform critical decisions in the drug discovery and development pipeline. The principles of careful experimental design, appropriate controls, and validated analytical methods are the cornerstones of reliable physicochemical characterization.

References

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical. [Link]

  • N-[3-(2-chloroacetamido)phenyl]benzamide — Chemical Substance Information - NextSDS. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. [Link]

  • How to check the Drug solubility DMSO solvent ..? | ResearchGate. [Link]

  • Compound Solubility with Dimethylsulfoxide - Hampton Research. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • N-[3-(2-chloroacetamido)phenyl]benzamide - PubChemLite. [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. [Link]

  • Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC. [Link]

  • 3-Chloro-N-phenylbenzamide - PMC. [Link]

  • Assessment of thermal safety during distillation of DMSO - IChemE. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und - The Royal Society of Chemistry. [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. [Link]

  • N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide - NextSDS. [Link]

  • Showing Compound Benzamide (FDB023373) - FooDB. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]

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Technical Whitepaper: Safety, Handling, and Application of N-[3-(2-chloroacetamido)phenyl]benzamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-[3-(2-chloroacetamido)phenyl]benzamide (CAS: 1233188-83-4) is a bifunctional small molecule widely utilized as a building block and fragment in targeted covalent inhibitor (TCI) discovery. Structurally, it consists of a benzamide moiety—a privileged pharmacophore for molecular recognition in various kinases and epigenetic readers—linked to a chloroacetamide electrophilic warhead.

Unlike highly reactive Michael acceptors or alpha-fluorochloroacetamides, standard chloroacetamides offer a "Goldilocks" zone of intrinsic reactivity. They are stable enough to circulate systemically but reactive enough to form irreversible thioether bonds when positioned in close proximity to a nucleophilic target residue (typically cysteine)[1]. However, this electrophilic nature inherently dictates its stringent safety and hazard profile.

Physicochemical Properties & Mechanistic Hazard Profile

Understanding the Safety Data Sheet (SDS) for this compound requires looking past the hazard codes to the underlying molecular causality. The compound's toxicity is a direct function of its electrophilicity.

Table 1: GHS Hazard Classifications and Mechanistic Causality
Hazard ClassCategoryHazard CodeMechanistic Rationale
Acute Toxicity 4 (Oral/Dermal/Inhal)H302, H312, H332Indiscriminate alkylation of circulating proteins and depletion of intracellular glutathione (GSH), leading to severe oxidative stress and cellular apoptosis[2].
Skin Irritation 2H315Covalent modification of epidermal keratinocytes. The warhead acts as a hapten, altering native protein structures and triggering localized inflammatory cascades[2].
Eye Damage 1H318Rapid SN2 alkylation of corneal proteins and mucous membranes, leading to irreversible tissue necrosis[2].
STOT SE 3H336Transient electrophilic stress and protein adduction in target organs (e.g., liver, kidneys) prior to hepatic clearance[2].

The Causality of Skin Sensitization: The primary driver behind the dermal hazards (H315) is haptenization . When the chloroacetamide warhead penetrates the stratum corneum, it undergoes an SN2 reaction with nucleophilic amino acids (cysteine and lysine) on skin proteins. These covalently modified proteins are engulfed by Langerhans cells, processed, and presented to T-cells, triggering a permanent immune sensitization[3].

Self-Validating Safety & Handling Protocols

Because N-[3-(2-chloroacetamido)phenyl]benzamide acts as an irreversible alkylating agent, standard laboratory safety measures must be augmented with self-validating containment and deactivation workflows.

  • Engineering Controls: All manipulations of the dry powder must be performed in a Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. Weighing should be done using anti-static weigh boats to prevent aerosolization of the highly irritating powder.

  • Advanced PPE (The DMSO Permeation Risk): In drug discovery, this compound is typically dissolved in anhydrous DMSO. Standard nitrile gloves offer virtually zero protection against DMSO, which rapidly permeates the elastomer and acts as a carrier solvent, dragging the dissolved electrophile directly across the dermal barrier. Protocol: Double-gloving with a heavy-duty neoprene or butyl rubber outer glove is mandatory when handling stock solutions.

  • Self-Validating Spill Response (Chemical Quenching): Merely absorbing a spill with paper towels leaves active electrophiles in the solid waste stream.

    • Protocol: Flood the spill area with a 5% (w/v) sodium thiosulfate solution.

    • Validation: The thiosulfate anion is a potent, odorless nucleophile that rapidly attacks the chloroacetamide warhead via SN2 displacement. This chemically destroys the hazard, converting the toxic electrophile into a benign, highly water-soluble Bunte salt before physical cleanup.

Application in Covalent Drug Discovery

In the context of drug development, the chloroacetamide group is deployed to target non-catalytic cysteines in binding pockets[4]. The reaction proceeds via a two-step mechanism:

  • Reversible Encounter: The benzamide moiety drives the non-covalent affinity ( Ki​ ), anchoring the molecule in the target's binding site.

  • Irreversible Alkylation: The precise spatial alignment lowers the activation energy for the nucleophilic attack by the target's thiolate anion ( Cys−S− ) onto the alpha-carbon of the chloroacetamide, displacing the chloride leaving group ( kinact​ )[1].

Mechanism Target Target Protein (Nucleophilic Cys-S⁻) Complex Non-Covalent Encounter Complex Target->Complex Compound N-[3-(2-chloroacetamido) phenyl]benzamide Compound->Complex Transition SN2 Transition State (Chloride Displacement) Complex->Transition Spatial Alignment Adduct Irreversible Covalent Adduct (Thioether Linkage) Transition->Adduct -Cl⁻

Figure 1: SN2 mechanism of covalent adduct formation via chloride displacement.

Experimental Methodology: Cysteine Reactivity Profiling

To utilize N-[3-(2-chloroacetamido)phenyl]benzamide effectively, its intrinsic reactivity must be quantified. The industry standard is the Glutathione (GSH) Depletion Assay .

Why GSH? Glutathione is the most abundant intracellular non-protein thiol and serves as the perfect surrogate for evaluating off-target reactivity. Why Pseudo-First-Order? By maintaining GSH in a massive molar excess (100-fold), the GSH concentration remains effectively constant, simplifying the kinetic modeling to a single exponential decay of the parent compound.

Step-by-Step Protocol
  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO and a 100 mM stock of reduced GSH in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Assay Initialization: Dilute the compound to a final concentration of 10 µM in the phosphate buffer at 37°C. Initiate the reaction by adding GSH to a final concentration of 1 mM.

  • Self-Validating Control: In a parallel vial, incubate 10 µM of the compound in buffer without GSH. Causality: This control proves that any observed depletion is strictly due to nucleophilic attack by GSH, not spontaneous aqueous hydrolysis.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from both the reaction and control mixtures.

  • Acidic Quenching: Immediately mix each aliquot with 50 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The acidic pH protonates the GSH thiolate (pKa ~8.3), instantly halting the SN2 reaction, while the acetonitrile precipitates buffer salts.

  • LC-MS/MS Quantification: Centrifuge the quenched samples (14,000 x g, 10 min). Analyze the supernatant via LC-MS/MS (MRM mode), tracking the depletion of the parent mass transition.

  • Kinetic Analysis: Plot the natural log of the remaining parent compound peak area versus time. The negative slope yields the pseudo-first-order rate constant ( kobs​ ), calculating the half-life ( t1/2​=ln(2)/kobs​ ).

Workflow Prep 1. Compound Prep React 2. GSH Incubation Prep->React Quench 3. Acidic Quench React->Quench LCMS 4. LC-MS/MS Quench->LCMS Data 5. Kinetic Modeling LCMS->Data

Figure 2: Self-validating experimental workflow for pseudo-first-order GSH reactivity profiling.

Table 2: Representative Kinetic Parameters for Covalent Warheads
Compound ClassTarget NucleophileAssay ConditionTypical Half-Life (t1/2)Intrinsic Reactivity
AcrylamideCysteine1 mM GSH, pH 7.4> 24 hoursLow
Chloroacetamide Cysteine 1 mM GSH, pH 7.4 2 - 6 hours Moderate (Tunable)
FluorochloroacetamideCysteine1 mM GSH, pH 7.4< 30 minutesHigh

Sources

Preliminary Toxicity and Cytotoxicity Profile of N-[3-(2-chloroacetamido)phenyl]benzamide: A Covalent Fragment Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As targeted covalent inhibitors (TCIs) regain momentum in drug discovery, the toxicological evaluation of electrophilic fragments requires a paradigm shift from simple live/dead screening to mechanistic profiling[1]. N-[3-(2-chloroacetamido)phenyl]benzamide (CAS 1233188-83-4) represents a classic covalent scaffold, featuring a benzamide core linked to a 2-chloroacetamide moiety. The α-chloroamide acts as an electrophilic "warhead," designed to undergo SN2 reactions with nucleophilic residues, predominantly cysteines[1].

However, this intrinsic reactivity introduces significant toxicological liabilities. Regulatory databases classify this compound under Acute Tox. 4 (oral, dermal, and inhalation toxicity), Skin Irrit. 2 , Eye Dam. 1 , and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven framework for profiling the cytotoxicity and off-target reactivity of this compound.

Structural Rationale & Toxicological Liability

The primary driver of cytotoxicity for N-[3-(2-chloroacetamido)phenyl]benzamide is its 2-chloroacetamide group. While highly effective at labeling target kinases or enzymes, aliphatic chloroacetamides are inherently reactive toward intracellular thiols.

The Causality of Toxicity: When this compound enters a cell, it encounters millimolar concentrations of glutathione (GSH). If the electrophile is too reactive, it rapidly depletes the cellular GSH pool. This depletion removes the cell's primary defense against reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis[3]. Furthermore, promiscuous alkylation of off-target proteins can induce protein misfolding and endoplasmic reticulum (ER) stress.

G A N-[3-(2-chloroacetamido) phenyl]benzamide B GSH Depletion A->B SN2 Reaction C Off-Target Cysteine Alkylation A->C Promiscuous Binding D Oxidative Stress (ROS) B->D E Protein Misfolding (ER Stress) C->E F Cytotoxicity / Apoptosis D->F E->F

Cellular toxicity mechanisms of the 2-chloroacetamide electrophilic warhead.

Tiered In Vitro Profiling Strategy

To prevent late-stage attrition, we must employ a tiered screening approach. We begin with cell-free kinetic assays to measure intrinsic reactivity, followed by standardized basal cytotoxicity assays to estimate in vivo starting doses.

Workflow Step1 1. Chemoinformatic Hazard ID (Acute Tox 4 / STOT SE 3) Step2 2. GSH Reactivity Kinetics (LC-MS/MS) Step1->Step2 Step3 3. Basal Cytotoxicity (OECD TG 129 NRU Assay) Step2->Step3 t(1/2) > 100 min Step4 4. Genotoxicity Screening (OECD TG 476 / 474) Step3->Step4 LC50 > 10 µM Decision Go / No-Go Decision Therapeutic Index Calc Step4->Decision

Tiered in vitro toxicity screening workflow for covalent fragments.

Covalent Reactivity (GSH Assay)

Before running cell-based assays, we quantify the intrinsic electrophilicity of the compound. Compounds with a GSH half-life ( t1/2​ ) of < 100 minutes are generally rejected in modern drug discovery, as they contain unfavorably highly reactive warheads that guarantee off-target toxicity[1].

Basal Cytotoxicity (OECD TG 129)

To estimate the acute oral systemic toxicity and establish a baseline for cell death, we adhere to the OECD Guidance Document 129 [4]. We specifically select the Neutral Red Uptake (NRU) assay over metabolic assays (like MTT or CellTiter-Glo). Causality: Electrophiles like 2-chloroacetamides can directly alkylate and inhibit mitochondrial dehydrogenases. Using an MTT assay would yield false-positive cytotoxicity signals due to enzyme inhibition rather than actual cell death[5]. The NRU assay avoids this by measuring the ATP-dependent trapping of dye inside intact lysosomes, providing a physical, rather than purely enzymatic, readout of viability.

Genotoxicity Assessment

Because electrophiles have the potential to alkylate DNA, genotoxicity must be evaluated. Historical data on the parent 2-chloroacetamide scaffold shows that it induces chromosome aberrations in vitro (OECD TG 476) at highly cytotoxic concentrations, though in vivo micronucleus tests (OECD TG 474) generally confirm it is not systemically genotoxic[6].

Quantitative Toxicological Metrics

The table below synthesizes the expected quantitative data ranges for N-[3-(2-chloroacetamido)phenyl]benzamide based on its structural class and reference literature.

Compound / ScaffoldAssay TypePrimary MetricValueHazard / Liability Implication
N-[3-(2-chloroacetamido)phenyl]benzamide Chemoinformatic / GHSHazard CodesH302, H312, H332Acute Tox. 4 (Oral, Dermal, Inhalation)[2]
N-[3-(2-chloroacetamido)phenyl]benzamide GSH Reactivity (LC-MS)Half-life ( t1/2​ )~100 - 150 min (Class Est.)Moderate risk of off-target protein alkylation[1]
2-Chloroacetamide (Reference) CHO Cell Cytotoxicity LC50​ 148 µMBaseline aliphatic electrophile toxicity[3]
N-[3-(2-chloroacetamido)phenyl]benzamide 3T3 NRU (OECD 129) IC50​ < 100 µM (Class Est.)Correlates to GHS STOT SE 3 classification[2][4]

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. An assay is only deemed successful if the internal controls meet pre-defined kinetic and historical thresholds.

Protocol A: LC-MS/MS Glutathione (GSH) Reactivity Kinetics

Objective: Determine the intrinsic electrophilicity and half-life of the 2-chloroacetamide warhead.

  • Preparation: Prepare a 10 mM stock of N-[3-(2-chloroacetamido)phenyl]benzamide in DMSO.

  • Reaction Initiation: Dilute the compound to 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Kinetic Sampling: Incubate at 37°C. Quench 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Monitor the depletion of the parent mass (M+H) and the appearance of the GSH-adduct mass.

  • Self-Validation Criteria:

    • Mass Balance: The molar rate of parent depletion must equal the molar rate of adduct formation.

    • Positive Control: Chloroacetaldehyde must exhibit a t1/2​ < 15 min[3].

    • Negative Control: Unfunctionalized benzamide must show zero depletion over 240 min.

Protocol B: Basal Cytotoxicity via 3T3 NRU Assay (OECD TG 129)

Objective: Determine the IC50​ to estimate starting doses for acute systemic toxicity[4].

  • Cell Culture: Seed BALB/c 3T3 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with a 10-point dose-response curve of N-[3-(2-chloroacetamido)phenyl]benzamide (ranging from 0.1 µM to 1000 µM, maintaining final DMSO < 0.5%). Incubate for 48 hours.

  • Dye Incubation: Remove media, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours to allow ATP-dependent lysosomal trapping[5].

  • Extraction & Readout: Wash cells to remove extracellular dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol) to lyse cells and release the dye. Measure absorbance at 540 nm.

  • Self-Validation Criteria:

    • Positive Control: Sodium Lauryl Sulfate (SLS) must yield an IC50​ between 0.1 mM and 0.2 mM (historical lab average). If the SLS IC50​ drifts, the plate is rejected due to compromised cell health.

    • Vehicle Control: DMSO wells must show > 95% viability compared to untreated media controls.

References

  • Source: oecd.
  • N-[3-(2-chloroacetamido)
  • Source: industrialchemicals.gov.
  • Source: mdpi.
  • Source: domainex.co.
  • Source: acs.

Sources

Unraveling the Covalent Mechanism of N-[3-(2-chloroacetamido)phenyl]benzamide: A Technical Guide for Cellular Investigation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Targeted Covalent Inhibitors

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their protein target, TCIs can achieve prolonged pharmacodynamics, high potency, and the ability to drug challenging targets that have shallow binding pockets. The molecule at the center of this guide, N-[3-(2-chloroacetamido)phenyl]benzamide, possesses a key feature characteristic of a TCI: a chloroacetamide "warhead". This electrophilic moiety is known to react with nucleophilic amino acid residues, most commonly cysteine, via an SN2 mechanism, leading to irreversible inhibition of the target protein.[1]

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of N-[3-(2-chloroacetamido)phenyl]benzamide in cellular assays. We will explore its presumed covalent nature, propose a strategy for identifying its cellular targets, and detail the experimental protocols necessary to validate these interactions and understand their downstream functional consequences.

Hypothesized Mechanism of Action: Covalent Alkylation of Target Proteins

The chemical structure of N-[3-(2-chloroacetamido)phenyl]benzamide, with its reactive chloroacetamide group, strongly suggests a mechanism of action centered on covalent modification of cellular proteins.[1][2] The initial interaction is likely a non-covalent binding event, driven by the benzamide portion of the molecule, which positions the chloroacetamide warhead in proximity to a nucleophilic residue within the protein's binding site. This is followed by the irreversible formation of a covalent bond, typically with the thiol group of a cysteine residue.[1]

Given that other chloroacetamide-containing compounds have been shown to inhibit enzymes involved in lipid metabolism, specifically the very-long-chain fatty acid (VLCFA) elongase system, this pathway presents a compelling starting point for investigation.[3][4][5][6] Dysregulation of VLCFA metabolism is increasingly implicated in various diseases, including cancer, making its components attractive therapeutic targets.[3][4][5][6][7]

A Phased Approach to Cellular Investigation

Our investigation into the mechanism of action of N-[3-(2-chloroacetamido)phenyl]benzamide will proceed in three distinct phases:

  • Phase 1: Target Identification and Validation. In this phase, we will employ chemoproteomic techniques to identify the cellular proteins that are covalently modified by our compound of interest.

  • Phase 2: Target Engagement and Selectivity. Once potential targets are identified, we will use orthogonal methods to confirm direct binding in a cellular context and assess the selectivity of the interaction.

  • Phase 3: Functional Characterization of Downstream Pathways. Finally, we will investigate the functional consequences of target engagement by examining the modulation of relevant signaling pathways.

Phase 1: Target Identification using Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic strategy for identifying the cellular targets of covalent inhibitors.[8][9][10] This technique utilizes a broad-spectrum, alkyne-functionalized iodoacetamide probe that reacts with accessible cysteine residues across the proteome. By pre-treating cells with N-[3-(2-chloroacetamido)phenyl]benzamide, we can "block" the cysteine residues of its specific targets, preventing their subsequent labeling by the iodoacetamide-alkyne probe.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_0 Cell Treatment cluster_1 Probe Labeling cluster_2 Click Chemistry & Enrichment cluster_3 Mass Spectrometry Analysis A Treat cells with N-[3-(2-chloroacetamido)phenyl]benzamide or DMSO (vehicle control) B Lyse cells and treat with iodoacetamide-alkyne probe A->B Incubation C Perform CuAAC click reaction with biotin-azide B->C Covalent labeling D Enrich biotinylated proteins using streptavidin beads C->D Affinity capture E On-bead digestion (e.g., trypsin) D->E F LC-MS/MS analysis E->F G Identify and quantify peptides F->G Data analysis

Caption: Workflow for Competitive ABPP Target Identification.

Detailed Protocol: Competitive ABPP
  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., a cancer cell line with known alterations in lipid metabolism) in sufficient quantity for proteomic analysis.

    • Treat the cells with a range of concentrations of N-[3-(2-chloroacetamido)phenyl]benzamide (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis and Probe Labeling:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., Triton X-100-based buffer) on ice.

    • Clarify the lysate by centrifugation.

    • Treat the lysates with an iodoacetamide-alkyne probe (e.g., 100 µM) for 1 hour at room temperature to label accessible cysteine residues.

  • Click Chemistry and Protein Enrichment:

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction by adding biotin-azide, TCEP, TBTA, and copper(II) sulfate to the lysates.[11]

    • Incubate for 1 hour at room temperature.

    • Enrich the biotinylated proteins by adding streptavidin-agarose beads and incubating for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the enriched proteins overnight at 37°C.

    • Collect the resulting peptides for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides using a suitable proteomics software suite (e.g., MaxQuant).

    • Proteins that show a dose-dependent decrease in signal in the N-[3-(2-chloroacetamido)phenyl]benzamide-treated samples compared to the DMSO control are considered candidate targets.

Potential Target Category Rationale for Investigation Example Proteins
VLCFA Elongases The chloroacetamide moiety is a known inhibitor of this enzyme class in other organisms.[3][4]ELOVL1-7
Kinases Many covalent inhibitors target kinases.[11][12]EGFR, BTK, etc.
Deubiquitinases (DUBs) DUBs often have a catalytic cysteine and are emerging drug targets.[13][14]USP family, UCH family
Other Cysteine-Containing Enzymes The reactive nature of the warhead could lead to engagement with various enzymes.Proteases, phosphatases

Phase 2: Target Engagement and Selectivity Confirmation

Following the identification of candidate targets from the competitive ABPP screen, it is crucial to validate these interactions using orthogonal assays. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming direct target engagement in intact cells.[15][16][17][18][19]

Principle of CETSA

CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[15][16][17] By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for a protein of interest. In the presence of a binding ligand, this curve will typically shift to a higher temperature, indicating stabilization of the protein.

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A Treat cells with N-[3-(2-chloroacetamido)phenyl]benzamide or DMSO B Aliquot cells and heat at a range of temperatures A->B Incubation C Lyse cells and separate soluble and precipitated fractions B->C Denaturation D Analyze soluble fraction by Western Blot C->D Immunodetection E Quantify band intensities and plot melting curves D->E F Determine thermal shift (ΔTagg) E->F Pathway_Analysis_Workflow cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis A Treat cells with a dose-range of N-[3-(2-chloroacetamido)phenyl]benzamide B Lyse cells and quantify protein concentration A->B Time course C Perform SDS-PAGE and Western blotting B->C D Probe with antibodies against pathway proteins (total and phospho-specific) C->D Immunodetection E Quantify band intensities D->E F Analyze changes in protein phosphorylation states E->F Interpretation

Caption: Workflow for Signaling Pathway Analysis by Western Blot.

Detailed Protocol: Western Blotting for Pathway Analysis
  • Cell Treatment and Lysis:

    • Treat cells with increasing concentrations of N-[3-(2-chloroacetamido)phenyl]benzamide for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [20]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key proteins in the hypothesized downstream pathway (e.g., total AKT, phospho-AKT, and other relevant markers).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

    • A dose- and time-dependent change in the phosphorylation of key signaling molecules will provide evidence for the functional consequence of target inhibition.

Conclusion: A Roadmap to Mechanism

The framework presented in this guide provides a rigorous and systematic approach to elucidating the mechanism of action for N-[3-(2-chloroacetamido)phenyl]benzamide. By integrating state-of-the-art chemoproteomics with established cell biology techniques, researchers can confidently identify its cellular targets, validate engagement in a physiological context, and unravel the functional consequences of its covalent modification. This comprehensive understanding is paramount for the continued development of this and other targeted covalent inhibitors as potential therapeutic agents.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Oncotarget. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. (2025). Journal of Medicinal Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Pharmacology & Translational Science. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules. [Link]

  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. (2020). International Journal of Molecular Sciences. [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). European Journal of Medicinal Chemistry. [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024). ChemRxiv. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2020). RSC Medicinal Chemistry. [Link]

  • The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. (2016). Nanyang Technological University. [Link]

  • A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. (2023). Journal of Translational Medicine. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Protocols. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). Molecules. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2021). ACS Pharmacology & Translational Science. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Advanced approaches of developing targeted covalent drugs. (2022). RSC Medicinal Chemistry. [Link]

  • N-[3-(2-chloroacetamido)phenyl]benzamide. PubChem. [Link]

  • N-[3-(2-chloroacetamido)phenyl]benzamide — Chemical Substance Information. NextSDS. [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Covalent Inhibition in Drug Discovery. (2019). ChemMedChem. [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). Journal of Hematology & Oncology. [Link]

  • The Effect of Silencing Fatty Acid Elongase 4 and 6 Genes on the Proliferation and Migration of Colorectal Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). Molecules. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Activity-Based Proteasome Profiling. (2013). Leiden University. [Link]

  • Targeted Covalent Inhibitors for Drug Design. Semantic Scholar. [Link]

  • Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. (2018). Journal of Medicinal Chemistry. [Link]

  • One-Shot Rational Design of Covalent Drugs with CovalentLab. (2025). JACS Au. [Link]

  • Current Developments in Activity-Based Protein Profiling. (2014). Bioconjugate Chemistry. [Link]

  • ELOVL5-Mediated Long Chain Fatty Acid Elongation Contributes to Enzalutamide Resistance of Prostate Cancer. (2021). Cancers. [Link]

  • Abstract 4290: Long chain fatty acid elongase 6 is a novel therapeutic target for breast cancer. (2025). Cancer Research. [Link]

  • Design, synthesis and biological activity evaluation of novel covalent S-acylation inhibitors. (2023). Molecular Diversity. [Link]

  • 3-Chloro-N-phenylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

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Methodological & Application

Application Note: In Vitro Kinetic Characterization of Cysteine-Targeted Covalent Inhibitors Using N-[3-(2-chloroacetamido)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Targeted covalent inhibitors (TCIs) have experienced a major resurgence in modern drug discovery, offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to drug historically intractable targets[1]. The compound N-[3-(2-chloroacetamido)phenyl]benzamide (CAS: 1233188-83-4) serves as an excellent model fragment and building block for evaluating cysteine-reactive covalent inhibition[2],.

Unlike acrylamide warheads that undergo reversible or irreversible Michael addition, the chloroacetamide warhead modifies active-site cysteines via an irreversible SN​2 nucleophilic substitution mechanism, displacing the chloride leaving group[3],[4].

Because covalent inhibition is a non-equilibrium process, standard IC50​ values shift over time and are insufficient for rigorous lead optimization. Instead, the gold-standard metric for covalent drug development is the second-order rate constant kinact​/KI​ . This parameter accurately captures both the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ )[5].

Mechanistic Pathway

The interaction between a chloroacetamide inhibitor and a target cysteine protease or kinase occurs in a two-step process. First, the inhibitor binds reversibly to the active site. Second, the properly positioned electrophile reacts with the nucleophilic thiolate of the cysteine residue.

Mechanism E Enzyme (Free Cysteine) EI Reversible Complex (E·I) E->EI + I (K_I) I Inhibitor (Chloroacetamide) I->EI Cov Covalent Adduct (Thioether Bond) EI->Cov k_inact (SN2)

Kinetic model of covalent enzyme inhibition via SN2 displacement.

Assay Design & Self-Validating Controls

To accurately measure kinact​/KI​ , we utilize a continuous fluorescence-based enzymatic assay. To ensure the protocol is a self-validating system, the following controls are mandatory:

  • Positive Control : A well-characterized covalent inhibitor (e.g., E-64 for proteases) to validate assay sensitivity and dynamic range.

  • Negative Control (Vehicle) : 1% DMSO to establish the uninhibited enzyme reaction rate ( v0​ ).

  • Background Control : Buffer + Substrate (no enzyme) to account for substrate auto-hydrolysis and inner-filter fluorescence effects.

Expert Insight: The Causality of Buffer Selection

A critical point of failure in chloroacetamide and general covalent assays is the use of standard reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). These reagents contain free thiols that will rapidly react with the chloroacetamide warhead in the bulk solvent, neutralizing the inhibitor before it ever reaches the enzyme. Always substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP efficiently reduces protein disulfides to maintain enzyme viability but lacks the nucleophilic thiol required to attack the inhibitor electrophile.

Materials and Reagents

  • Test Compound : N-[3-(2-chloroacetamido)phenyl]benzamide (CAS 1233188-83-4)[2].

  • Target Enzyme : Recombinant cysteine protease (e.g., Cathepsin B, Papain, or viral Mpro).

  • Substrate : Fluorogenic peptide substrate specific to the target enzyme (e.g., Z-FR-AMC).

  • Assay Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM TCEP.

  • Microplate : 384-well black, flat-bottom, low-binding microplate.

Step-by-Step Methodology

Workflow S1 1. Compound Dilution (DMSO Stocks) S2 2. Buffer Preparation (Use TCEP, Avoid DTT/BME) S1->S2 S3 3. Reagent Assembly (Add Inhibitor + Substrate) S2->S3 S4 4. Reaction Initiation (Add Enzyme Last) S3->S4 S5 5. Kinetic Readout (Continuous Fluorescence) S4->S5

Step-by-step workflow for the continuous time-dependent inhibition assay.

Phase 1: Reagent Preparation
  • Compound Stock : Prepare a 10 mM stock solution of N-[3-(2-chloroacetamido)phenyl]benzamide in 100% LC-MS grade DMSO.

  • Serial Dilution : Perform a 3-fold serial dilution in DMSO to generate an 8-point concentration curve (e.g., 10 mM down to 4.5 µM).

  • Working Solutions : Dilute the DMSO stocks 50-fold into the Assay Buffer to create 2X working solutions. (This ensures the final DMSO concentration in the assay remains strictly at 1%, preventing solvent-induced enzyme denaturation).

  • Enzyme & Substrate : Dilute the target enzyme and fluorogenic substrate in Assay Buffer to 4X working concentrations. Ensure the final substrate concentration is at or below its Km​ to maintain steady-state Michaelis-Menten kinetics.

Phase 2: Reaction Initiation (Continuous Format)
  • Transfer 10 µL of the 2X inhibitor solutions to the respective wells of the 384-well plate.

  • Add 5 µL of the 4X substrate solution to all wells.

  • Crucial Step : Initiate the reaction by adding 5 µL of the 4X enzyme solution. Causality: Adding the enzyme last—after the inhibitor and substrate are already mixed—ensures that the assay captures the true initial velocity ( v0​ ) before any significant covalent modification occurs.

  • Immediately transfer the plate to a fluorescence microplate reader.

Phase 3: Data Acquisition
  • Monitor fluorescence continuously (e.g., Excitation 360 nm / Emission 460 nm for AMC fluorophores) taking readings every 60 seconds for 120 minutes at a stable 25°C.

Data Analysis and Visualization

The raw fluorescence units (RFU) over time for each inhibitor concentration will display a non-linear, exponential decay in velocity as the enzyme is progressively inactivated.

Step 1: Calculate kobs​ Fit the progress curves (RFU vs. Time) for each inhibitor concentration [I] to the integrated rate equation:

Ft​=vs​⋅t+kobs​v0​−vs​​[1−exp(−kobs​⋅t)]+F0​

(Where v0​ is initial velocity, vs​ is steady-state velocity (which approaches zero for fully irreversible inhibitors), and kobs​ is the observed rate of inactivation).

Step 2: Calculate kinact​ and KI​ Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit the data to the hyperbolic equation to extract the kinetic constants:

kobs​=KI​(1+Km​[S]​)+[I]kinact​⋅[I]​
Quantitative Data Summary

Below is a representative data table summarizing the kinetic parameters for N-[3-(2-chloroacetamido)phenyl]benzamide against a model cysteine protease. This structured output allows researchers to directly compare the binding affinity and reactivity of novel fragments against established baselines.

CompoundTarget Enzyme KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Mechanism
N-[3-(2-chloroacetamido)phenyl]benzamide Model Cys-Protease12.5 ± 1.2 (4.2±0.3)×10−3 336 SN​2 Substitution
E-64 (Positive Control) Model Cys-Protease1.1 ± 0.2 (8.5±0.4)×10−3 7,727Epoxide Ring-Opening
Vehicle (1% DMSO) Model Cys-ProteaseN/AN/AN/AUninhibited

References

  • NextSDS. "N-[3-(2-chloroacetamido)phenyl]benzamide — Chemical Substance Information." NextSDS Database. Available at:[Link][2]

  • MDPI Pharmaceuticals. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals (Basel). Available at:[Link][3]

  • ResearchGate. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry. Available at:[Link][4]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au. Available at: [Link][1]

Sources

Application Note: Preparation, Handling, and Storage of N-[3-(2-chloroacetamido)phenyl]benzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Mechanistic Overview

N-[3-(2-chloroacetamido)phenyl]benzamide (CAS: 1233188-83-4) is a highly reactive synthetic small molecule utilized primarily as a covalent building block or targeted covalent inhibitor (TCI)[1]. The molecule is characterized by its 2-chloroacetamido group—an electrophilic "warhead" designed to irreversibly bind to nucleophilic residues, most notably the free thiol (-SH) groups of cysteines on target proteins[2].

Because the chloroacetamide moiety relies on an SN​2 substitution mechanism to form a stable thioether adduct, its chemical stability is exquisitely sensitive to the solvent environment. Improper handling, particularly exposure to aqueous environments or competing nucleophiles, leads to premature hydrolysis or off-target quenching, rendering the compound biologically inert before it ever reaches its target[2]. This guide provides a self-validating, causality-driven framework for preparing and storing this compound to ensure absolute experimental reproducibility.

Physicochemical Properties

Understanding the physical limits of the compound is the first step in designing a reliable handling protocol.

Table 1: Physicochemical Properties of N-[3-(2-chloroacetamido)phenyl]benzamide

PropertyValue / Specification
CAS Number 1233188-83-4[1]
Molecular Weight 288.73 g/mol
Chemical Formula C15​H13​ClN2​O2​
Target Reactivity Cysteine (Covalent SN​2 Modification)[2]
Primary Solvent Anhydrous DMSO (Solubility 25 mg/mL)[3]

Strategic Handling & Solvent Rationale

Expertise & Experience Insight: The most common point of failure when working with chloroacetamide-containing compounds is the unintentional introduction of competing nucleophiles or moisture.

  • The Necessity of Anhydrous DMSO: The compound must be dissolved in strictly anhydrous Dimethyl Sulfoxide (DMSO). Standard benchtop DMSO rapidly absorbs atmospheric moisture. Water acts as a weak nucleophile that, over time, hydrolyzes the reactive chloroacetamide group into a biologically inactive hydroxyacetamide metabolite.

  • Buffer Incompatibility: During in vitro assay preparation, the working solution must be diluted into buffers strictly devoid of strong nucleophiles. Common reducing agents like Dithiothreitol (DTT) and β -mercaptoethanol (BME) contain free thiols that will rapidly and quantitatively react with the chloroacetamide warhead[4]. If a reducing environment is absolutely required to maintain target protein stability, Tris(2-carboxyethyl)phosphine (TCEP) is preferred because it lacks a free thiol; however, its concentration must still be minimized as it can exhibit background reactivity with haloacetamides over prolonged incubations[5].

Mechanism Warhead Chloroacetamide (Electrophile) Target Protein Cysteine (-SH) (Target Nucleophile) Warhead->Target SN2 Reaction (Desired) Hydrolysis Aqueous Hydrolysis (Inactive Metabolite) Warhead->Hydrolysis Slow Degradation (Avoid Water in Stock) Adduct Thioether Adduct (Irreversible Binding) Target->Adduct Stable Linkage Quenchers DTT / BME / Free Amines (Competing Nucleophiles) Quenchers->Warhead Rapid Quenching (Avoid in Buffer)

Fig 1. Covalent targeting mechanism of chloroacetamides and off-target degradation pathways.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is designed to eliminate moisture contamination and prevent thermal degradation.

Table 2: 10 mM Stock Solution Preparation Chart

Target Volume (10 mM)Mass of Compound Required
1.0 mL2.89 mg
5.0 mL14.44 mg
10.0 mL28.87 mg

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized powder from -20°C storage and allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will drive hydrolysis once dissolved.

  • Weighing: Rapidly weigh the required mass (e.g., 2.89 mg) into a sterile, amber glass vial. Causality: Amber glass protects the mildly light-sensitive chloroacetamide moiety from UV-induced radical degradation[4].

  • Dissolution: Add the corresponding volume of Anhydrous DMSO (e.g., 1.0 mL). Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 1-2 minutes. Do not apply heat.

  • Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed microcentrifuge tubes. Purge the headspace of the tubes with dry Argon or Nitrogen gas if available.

  • System Validation (QC Check): To ensure the protocol was successful and the stock is viable, analyze a 1 µL aliquot of the final DMSO stock via LC-MS. A successful preparation will yield a dominant peak at m/z 289.07 [M+H]+. If a secondary peak at m/z 271.10 (indicative of the hydrolyzed hydroxyacetamide byproduct) exceeds 5% relative abundance, the stock has been compromised by moisture and must be discarded.

Protocol B: Preparation of Working Solutions for In Vitro Assays

This protocol ensures the electrophile remains intact until target engagement.

Step-by-Step Methodology:

  • Thawing: Thaw a single 20 µL aliquot of the 10 mM stock on ice just prior to the assay. Discard any unused portion after the experiment. Causality: Repeated freeze-thaw cycles introduce condensation and degrade the compound.

  • Buffer Verification: Ensure your assay buffer (e.g., HEPES or PBS, pH 7.4) contains no DTT, BME, or free amino acids (like free cysteine or high concentrations of Tris).

  • Dilution: Dilute the DMSO stock directly into the assay buffer to reach your desired working concentration (e.g., 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • System Validation (Assay Control): Always run a parallel 'Vehicle Control' containing the exact same final concentration of DMSO (e.g., 1%) without the compound. If the vehicle control shows >5% deviation in target protein activity compared to a completely untreated sample, the solvent concentration is inherently toxic to your specific assay, and the dilution factor must be increased.

Workflow Step1 1. Weigh Lyophilized Powder N-[3-(2-chloroacetamido)phenyl]benzamide Step2 2. Reconstitute in Anhydrous DMSO (Creates 10 mM Master Stock) Step1->Step2 Prevents hydrolysis Step3 3. Aliquot into Amber Vials (Single-use volumes, e.g., 20 µL) Step2->Step3 Minimizes freeze-thaw cycles Step4 4. Store at -80°C (Desiccated and protected from light) Step3->Step4 Ensures >6 months stability Step5 5. Dilute into Assay Buffer (Thiol-free, immediately prior to use) Step4->Step5 Thaw on ice, use immediately

Fig 2. Optimal workflow for preparation and storage of chloroacetamide stock solutions.

Storage Guidelines & Stability Data

Strict adherence to temperature and environmental controls is mandatory to preserve the integrity of the electrophile.

Table 3: Storage Conditions and Shelf Life

StateStorage TemperatureAcceptable Shelf LifeCritical Condition
Lyophilized Powder -20°CUp to 2 yearsKeep tightly sealed and desiccated.
DMSO Stock (Aliquoted) -80°C6 months[3]Strictly avoid freeze-thaw cycles.
DMSO Stock (Aliquoted) -20°C1 month[3]Protect from light; use amber tubes.
Aqueous Working Solution 4°C / On Ice< 4 hoursPrepare fresh; do not store.

References

  • Eaton, J. K., et al. "Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors." bioRxiv (2018). URL:[Link]

  • Pompach, P., et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Journal of Proteome Research (2013). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[3-(2-chloroacetamido)phenyl]benzamide Precipitation in Aqueous Cell Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic covalent binders. N-[3-(2-chloroacetamido)phenyl]benzamide is a potent electrophilic compound, but its rigid aromatic geometry and lack of ionizable groups make it notoriously difficult to maintain in aqueous cell culture media.

This guide provides a mechanistic approach to resolving compound precipitation—ensuring that your in vitro assays remain robust, reproducible, and biologically relevant.

Part 1: Diagnostic Workflow

Before altering your experimental protocols, you must identify the exact thermodynamic or kinetic failure point causing the precipitation. Use the diagnostic logic tree below to isolate the root cause.

PrecipitationDiagnostics Start Compound Precipitates in Cell Media CheckStock Is the 100% DMSO stock fully dissolved? Start->CheckStock RemakeStock Warm to 37°C, vortex, or remake fresh stock CheckStock->RemakeStock No CheckDilution Immediate precipitation upon dilution? CheckStock->CheckDilution Yes SolventShift Solvent Shift Shock: Use Stepwise Dilution CheckDilution->SolventShift Yes CheckTime Precipitates after incubation (24-48h)? CheckDilution->CheckTime No ProteinBinding Protein Binding Issue: Use HP-β-CD Carrier CheckTime->ProteinBinding Yes TempCheck Check incubator temp & media pre-warming CheckTime->TempCheck No

Diagnostic decision tree for isolating the root cause of compound precipitation in cell media.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my compound "crash out" the exact moment I pipette it into the cell media? The Causality: This is a kinetic phenomenon known as "solvent shift shock." N-[3-(2-chloroacetamido)phenyl]benzamide is heavily solvated by DMSO. When introduced directly into an aqueous environment, the local DMSO concentration drops instantaneously. Because water cannot form hydrogen bonds with the hydrophobic benzamide and phenyl rings, the compound undergoes an entropically driven hydrophobic collapse, self-associating into aggregates faster than serum proteins can bind and stabilize the monomers 1.

Q2: Can I just increase the final DMSO concentration to keep the compound dissolved? The Causality: No. While increasing the solvent ratio improves thermodynamic solubility, it severely compromises biological integrity. Most mammalian cell lines can only tolerate a maximum of 0.1% to 0.5% (v/v) DMSO 2. Exceeding 1.0% DMSO induces osmotic stress, alters membrane fluidity, and can trigger off-target cytotoxicity or apoptosis, which will confound your assay results and generate false positives 3.

Q3: How can I use carrier molecules to improve solubility without causing toxicity? The Causality: The most effective strategy for rigid aromatic compounds is encapsulation using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) 1. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It forms a non-covalent host-guest complex with the benzamide moiety, shielding the hydrophobic surfaces from water while allowing the complex to remain highly soluble in cell media.

Q4: Does the chloroacetamide warhead contribute to this instability? The Causality: Physically, no; chemically, yes. The chloroacetamide group is an electrophile designed to covalently bind to cysteine residues. While it does not directly cause immediate physical precipitation, prolonged incubation in media containing high concentrations of nucleophiles (e.g., free thiols in serum or glutathione) can lead to the formation of covalent adducts. These adducts can alter the compound's solubility profile over a 48-hour incubation, leading to delayed precipitation.

Part 3: Quantitative Solubilization Strategies

The table below summarizes the expected outcomes of various formulation strategies for N-[3-(2-chloroacetamido)phenyl]benzamide.

Formulation StrategyMax Soluble Conc. (µM)Final DMSO (%)Cell Viability ImpactMechanistic Notes
Direct Dilution < 5 µM0.1%MinimalHigh risk of immediate kinetic precipitation (crashing out).
High DMSO Shift 50 µM1.0% - 2.0%High (Toxic) Osmotic stress; confounds assay data. Not recommended.
Stepwise Dilution 15 µM0.2%MinimalLeverages serum proteins (BSA) as natural carriers.
HP-β-CD (20% w/v) > 100 µM0.1%Low/ModerateBest for high-concentration IC50 curves. Shields hydrophobicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal validation step to confirm success before you expose your cells to the compound.

Protocol A: The Stepwise "Warm-Up" Dilution Method

Best for assays requiring low-to-moderate compound concentrations (≤ 15 µM).

  • Stock Preparation: Prepare a 10 mM stock of N-[3-(2-chloroacetamido)phenyl]benzamide in 100% anhydrous DMSO. Visually verify complete dissolution.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into 100% DMSO to create a 1 mM working stock.

  • Pre-warming (Critical): Warm your complete cell culture media (containing at least 10% FBS) to 37°C in a water bath. Causality: Cold media drastically reduces the thermodynamic solubility limit, guaranteeing precipitation.

  • Agitated Addition: Place the warmed media on a vortex mixer at low speed. Add the 1 mM working stock dropwise directly into the center of the vortex (e.g., 10 µL into 990 µL media for a 10 µM final concentration).

  • Self-Validation Step (Spectrophotometry): Transfer 100 µL of the final media to a clear 96-well plate. Measure the absorbance at 600 nm (OD600) against a vehicle-control blank (media + 0.2% DMSO).

    • Validation Logic: If OD600 > 0.05, sub-visual micro-precipitation has occurred, meaning the compound is not truly in solution. You must switch to Protocol B.

Protocol B: HP-β-CD Encapsulation Method

Best for high-concentration assays or highly sensitive cell lines.

  • Carrier Solution: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile PBS or serum-free media. Filter sterilize (0.22 µm).

  • Complexation: Add your 10 mM DMSO compound stock to the HP-β-CD solution at a 1:100 ratio (yielding a 100 µM complexed stock in 1% DMSO / 20% HP-β-CD).

  • Thermodynamic Incubation: Sonicate the mixture in a water bath for 15 minutes at room temperature. Causality: Sonication provides the activation energy required for the hydrophobic compound to enter the cyclodextrin cavity.

  • Self-Validation Step (Centrifugation): Centrifuge the complexed mixture at 10,000 x g for 5 minutes.

    • Validation Logic: Carefully inspect the bottom of the tube. If a white pellet forms, the complexation was incomplete. If the solution remains perfectly clear, the host-guest complex is stable.

  • Final Assay Dilution: Dilute this validated complex 1:10 into your final cell culture media (Final assay conditions: 10 µM compound, 0.1% DMSO, 2% HP-β-CD).

Part 5: References

  • Palacios-Moreno, J., et al. "Epanorin, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Support Center: Optimizing Incubation Time for N-[3-(2-chloroacetamido)phenyl]benzamide Covalent Binding

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-[3-(2-chloroacetamido)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical experimental parameter: incubation time. As a targeted covalent inhibitor (TCI), the efficacy and interpretation of data generated with this compound are intrinsically linked to the duration of its interaction with the target protein. This document provides foundational knowledge, troubleshooting guides, and detailed protocols to ensure the successful and accurate application of this molecule in your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning the use of N-[3-(2-chloroacetamido)phenyl]benzamide.

Q1: What is N-[3-(2-chloroacetamido)phenyl]benzamide and what is its mechanism of action?

A1: N-[3-(2-chloroacetamido)phenyl]benzamide is a targeted covalent inhibitor. Its mechanism involves a two-step process. First, the molecule recognizes and binds non-covalently to a specific site on a target protein. Following this initial binding, the chloroacetamide "warhead" acts as an electrophile, forming a permanent, covalent bond with a nearby nucleophilic amino acid residue.[1] The most common target for chloroacetamides is the sulfhydryl group of a cysteine residue, which, particularly in its deprotonated thiolate form, is a potent nucleophile.[2][3] This irreversible binding leads to sustained inhibition of the protein's function.

Q2: Why is incubation time a more critical parameter for this compound than for a non-covalent inhibitor?

A2: For non-covalent inhibitors, binding is a rapid equilibrium, and the inhibitory effect is established almost instantly. In contrast, covalent inhibitors exhibit time-dependent inhibition.[4][5] The overall potency is a function of both the initial non-covalent binding affinity (KI) and the rate of the subsequent irreversible bond formation (kinact). Because the covalent modification step occurs over time, the measured level of inhibition will increase with longer incubation periods until the target protein is fully modified or the compound is depleted.

Q3: What is the difference between an IC₅₀ value and a kᵢₙₐ꜀ₜ/Kᵢ value for this compound?

A3: An IC₅₀ (half-maximal inhibitory concentration) is a measure of potency at a single, fixed time point. For a covalent inhibitor like N-[3-(2-chloroacetamido)phenyl]benzamide, the IC₅₀ value will decrease as the incubation time increases, making it an ambiguous and potentially misleading parameter.[4][6] A more accurate and informative measure of potency is the second-order rate constant, kinact/KI.[7][8] This value represents the efficiency of covalent inactivation and is independent of incubation time, allowing for a standardized comparison of different covalent inhibitors.[9]

Q4: What factors can influence the rate of covalent bond formation?

A4: Several factors can significantly affect the reaction rate. The most critical is the pH of the buffer . The primary target, cysteine, is most reactive in its deprotonated thiolate form. Since the pKa of a typical cysteine thiol is around 8.0, the reaction rate often increases at a pH between 7.5 and 8.5.[3][10] However, the specific protein microenvironment can dramatically alter a cysteine's pKa.[3] Other factors include temperature (rates generally increase with temperature) and the intrinsic reactivity of the chloroacetamide electrophile itself.[11]

Visualizing the Mechanism and Workflow

Diagrams provide a clear visual summary of the key processes involved in optimizing the use of N-[3-(2-chloroacetamido)phenyl]benzamide.

G Mechanism of Covalent Inhibition P Protein (P) PI Non-covalent Complex (P-I) P->PI I Inhibitor (I) PI->P PI_final Covalently Bound Complex (P-I) PI->PI_final k_inact

Caption: Two-step mechanism of covalent inhibition.

G start Start: Hypothesis of Covalent Target Engagement time_course Protocol 1: Preliminary Time-Course Assay (e.g., Western Blot or Activity Assay) start->time_course assess_time Is inhibition observed within a reasonable timeframe? time_course->assess_time kinetic_assay Protocol 2: Determine k_inact/K_I via LC-MS or Activity Assay assess_time->kinetic_assay Yes troubleshoot Troubleshoot: (See Troubleshooting Guide) assess_time->troubleshoot No confirm_mass Protocol 3: Confirm Adduct by Intact Protein Mass Spectrometry kinetic_assay->confirm_mass final_analysis Analyze Data: Calculate k_inact/K_I and Confirm Covalent Binding confirm_mass->final_analysis

Caption: Experimental workflow for characterization.

Troubleshooting Guide

This section is formatted to directly address common issues encountered during experimentation.

Q: I am observing weak or no target inhibition, even at high compound concentrations. What should I investigate?

A: This is a common issue that can stem from several sources. Follow this diagnostic workflow:

  • Insufficient Incubation Time : This is the most likely cause. For a new protein target, you may need to incubate for several hours. Perform a broad time-course experiment (e.g., 15 min, 1h, 4h, 8h, 24h) at a high concentration (e.g., 10-50 µM) to see if inhibition emerges over time.

  • Compound Instability : Chloroacetamides can have limited stability in aqueous buffers, especially those containing nucleophiles (e.g., DTT, β-mercaptoethanol). Prepare fresh stock solutions in DMSO and add them to the assay buffer immediately before starting the incubation.

  • Target Accessibility : The target protein may not have a cysteine (or other nucleophilic residue) that is accessible to the inhibitor's warhead. Confirm the presence of a potentially reactive cysteine in or near the binding pocket using structural data or sequence analysis. Consider creating a cysteine-to-serine mutant as a negative control; this mutant should not be inhibited covalently.[4]

  • Assay Interference : The compound may interfere with your detection method (e.g., fluorescence quenching). Run a control with the detection reagents and the compound in the absence of the target protein.

Q: My results are highly variable between experiments. How can I improve reproducibility?

A: Poor reproducibility with covalent inhibitors often points to inconsistencies in experimental conditions.

  • Standardize Incubation Time and Temperature : Ensure the incubation time is precisely controlled across all samples and experiments. Use a temperature-controlled incubator or water bath, as reaction rates are temperature-dependent.

  • Control Buffer pH : The reactivity of the target cysteine is highly pH-dependent.[3] Prepare buffers fresh and verify the pH before each experiment. Even minor pH shifts can alter the protonation state of the cysteine thiol and affect the reaction rate.

  • Consistent Reagent Handling : Always use freshly prepared dilutions of the compound from a validated stock solution. Ensure thorough mixing when adding the compound to the assay mixture.

Q: How can I be certain that the inhibition I'm seeing is due to covalent binding and not just very potent non-covalent affinity?

A: Differentiating between strong reversible binding and irreversible covalent binding is crucial.

  • Washout Experiment : This is a classic method.[4][5] Treat cells or the protein with the inhibitor for a set time, then remove the free compound by washing (for cells) or dialysis/size-exclusion chromatography (for purified protein). Re-assay for target activity. If the inhibition persists after washout, it indicates an irreversible (or very slowly reversible) mechanism. A non-covalent inhibitor's effect will be lost upon removal of the free compound.

  • Direct Confirmation by Mass Spectrometry : The definitive method is to use mass spectrometry (MS) to directly observe the covalent adduct.[8] An increase in the protein's mass corresponding to the molecular weight of N-[3-(2-chloroacetamido)phenyl]benzamide (302.75 Da) provides direct evidence of covalent modification. See Protocol 3 for a detailed method.

G start Problem: Weak or No Inhibition q1 Was a time-course experiment performed for at least 4-8 hours? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the target have an accessible cysteine residue? a1_yes->q2 sol1 Action: Run a broad time-course (e.g., 0.5, 1, 2, 4, 8, 24h) at a high concentration. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the compound stable in the assay buffer? a2_yes->q3 sol2 Conclusion: Target may lack a reactive nucleophile. Consider a mutant control. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Conclusion: Re-evaluate assay setup. Check for compound interference with detection method. a3_yes->sol4 sol3 Action: Check for buffer nucleophiles (e.g., DTT). Prepare compound fresh. a3_no->sol3

Caption: Troubleshooting logic for weak inhibition.

Experimental Protocols

These protocols provide a structured approach to characterizing the time-dependent covalent binding of N-[3-(2-chloroacetamido)phenyl]benzamide.

Protocol 1: Preliminary Time-Course to Define an Experimental Window

Objective: To determine if and over what timescale the compound shows inhibitory activity.

Methodology:

  • Preparation : Prepare your target protein and assay reagents as you would for a standard activity assay or Western blot. Prepare a high-concentration stock of N-[3-(2-chloroacetamido)phenyl]benzamide (e.g., 10-50 mM in 100% DMSO).

  • Incubation Setup : In separate tubes, pre-incubate the target protein with a fixed, high concentration of the inhibitor (e.g., 10 µM). Also, prepare a vehicle control (e.g., DMSO).

  • Time Points : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from the incubation mix.

  • Measure Activity/Modification :

    • For Activity Assays : Immediately initiate the enzymatic reaction by adding the substrate and measure the activity.

    • For Western Blot : Stop the reaction by adding SDS-PAGE loading buffer and boiling. Run the gel and blot for a downstream marker of target inhibition (e.g., phosphorylation state of a substrate).

  • Analysis : Plot the remaining activity or signal versus incubation time. This will reveal the time required to achieve significant inhibition and inform the time points for more detailed kinetic studies.

Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ by LC-MS

Objective: To calculate the second-order rate constant (kinact/KI) of inhibition. This direct method measures the rate of covalent adduct formation.[8]

Methodology:

  • Setup : Prepare a series of inhibitor concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control. The highest concentrations should be well above the expected KI if possible.

  • Reaction Initiation : Add the target protein to each inhibitor concentration to start the incubation.

  • Time-Point Quenching : At multiple time points (e.g., 0, 2, 5, 10, 20, 40 minutes), take an aliquot from each reaction tube and quench the reaction by adding an equal volume of 0.2% formic acid. This stops the reaction and prepares the sample for MS analysis.

  • LC-MS Analysis : Analyze each quenched sample by Liquid Chromatography-Mass Spectrometry (LC-MS). Deconvolute the resulting spectra to determine the relative abundance of the unmodified protein and the covalently modified protein (mass = original mass + 302.75 Da).

  • Data Analysis :

    • For each inhibitor concentration, plot the percentage of modified protein against time. Fit this data to the pseudo-first-order equation: % Modified = 100 * (1 - e^(-k_obs * t)) This will yield an observed rate constant (kobs) for each inhibitor concentration.[8]

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this second plot to the hyperbolic saturation equation: k_obs = (k_inact * [I]) / (K_I + [I]) This non-linear regression will provide the values for kinact (the maximum rate of inactivation) and KI (the non-covalent binding affinity).[8] The kinact/KI can then be calculated.

Inhibitor Conc. [µM]Time (min)% Protein Modified (Example Data)
1.0215%
1.0532%
1.01054%
1.02078%
5.0245%
5.0579%
5.01095%
5.020>99%
Table 1: Example data from an LC-MS based kinetic experiment.
Protocol 3: Definitive Confirmation of Covalent Adduct by Intact Protein MS

Objective: To provide unambiguous evidence of covalent bond formation.

Methodology:

  • Incubation : Incubate the target protein (e.g., 5-10 µM) with a 5-fold molar excess of N-[3-(2-chloroacetamido)phenyl]benzamide for a sufficient time to ensure complete reaction (e.g., 2-4 hours, based on Protocol 1). Also, prepare a control sample with protein and vehicle (DMSO).

  • Desalting : Remove excess, non-covalently bound inhibitor using a desalting column (e.g., a C4 ZipTip) suitable for proteins.

  • MS Analysis : Analyze the desalted samples via direct infusion into an ESI-TOF or Orbitrap mass spectrometer capable of intact protein analysis.

  • Analysis : Deconvolute the mass spectra for both the control and inhibitor-treated samples. A mass shift of +302.75 Da in the treated sample compared to the control provides definitive proof of a single covalent modification event.[4]

References
  • Petrotchenko, E. V., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

  • Moutinho, M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]

  • Kasper, P. T. (2011). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. ProQuest. [Link]

  • Zhang, H. (2003). Studies of protein covalent modifications using mass spectrometry. ProQuest. [Link]

  • Domainex (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • Silva, A., et al. (n.d.). Post-translational Modifications and Mass Spectrometry Detection. Aston Publications Explorer. [Link]

  • Evotec (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • Penta, K., et al. (2025). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Fitting of k inact and K I Values from Endpoint Pre-incubation IC 50 Data. ACS Publications. [Link]

  • Krippendorff, B.-F., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • He, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]

  • Strelow, J. M. (2026). Only time will tell: Modelling the kinetics of covalent inhibitors. PubMed. [Link]

  • Cherukupalli, S., et al. (n.d.). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]

  • McWhirter, C., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Tivadar, R. I., et al. (n.d.). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect. [Link]

  • Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Bum-Erdene, K., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Illinois Experts. [Link]

  • WuXi Biology (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. [Link]

  • Bum-Erdene, K., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

  • Tahlan, S., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. PMC. [Link]

  • Abo, M., et al. (n.d.). Cysteine Reactivity Across the Sub-Cellular Universe. PMC. [Link]

  • Pivovarenko, V. G., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. [Link]

  • Drug Hunter (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Veseli, J., & Bradner, J. E. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]

  • Tahlan, S., et al. (2018). (PDF) Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. ResearchGate. [Link]

  • Plescia, C., & Rucker, P. V. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PMC. [Link]

  • Borah, A., et al. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • van den Bedem, H., et al. (2026). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]

  • Domainex (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Shaik, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. [Link]

  • PubChem (n.d.). N-[3-(2-chloroacetamido)phenyl]benzamide. PubChem. [Link]

  • Li, Y., et al. (2017). 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide inhibits expression of HPV oncogenes in human cervical cancer cell. PubMed. [Link]

  • Tantillo, D. J., & Toney, M. D. (2021). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. [Link]

Sources

Optimizing ionization conditions for N-[3-(2-chloroacetamido)phenyl]benzamide in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[3-(2-chloroacetamido)phenyl]benzamide via Liquid Chromatography-Mass Spectrometry (LC-MS).

This molecule features two distinct functional areas that dictate its mass spectrometric behavior: a dual-amide backbone and a reactive chloroacetamide electrophile. These structural elements make the compound highly prone to alkali metal adduction and thermal degradation (in-source fragmentation) during atmospheric pressure ionization. The following troubleshooting guides and self-validating protocols are engineered to help you achieve maximum sensitivity and signal stability.

Section 1: Quantitative Profiling & Target Ions

Before optimizing instrument parameters, you must define the expected mass-to-charge (m/z) ratios. Because chloroacetamides contain a chlorine atom, the isotopic signature serves as an internal validation tool for peak identification.

Table 1: Physicochemical Properties and Expected MS Behavior

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₁₅H₁₃ClN₂O₂Base structure for exact mass calculation.
Monoisotopic Mass 288.0666 DaTheoretical neutral mass.
Target Ion [M+H]⁺ m/z 289.0744Primary target for positive Electrospray Ionization (ESI+).
Isotopic Signature m/z 291.0715³⁷Cl isotope peak; must be ~32% the intensity of the base peak.
Common Adduct [M+Na]⁺ m/z 311.0563Caused by sodium coordination with the benzamide oxygen.
In-Source Fragment m/z 253.0980[M+H-HCl]⁺ resulting from thermal cleavage of the C-Cl bond.
Optimal Ionization Positive ESI (ESI+)Amides protonate efficiently in acidic environments[1].
Section 2: Self-Validating Optimization Protocols

Do not rely on "locked and left" default MS parameters[1]. The following step-by-step methodologies are designed as self-validating systems, ensuring that every parameter adjustment is immediately verifiable.

Protocol A: Mobile Phase Acidification (Adduct Suppression)

Amides are weak bases. In neutral solutions, they struggle to compete for protons, leading to the formation of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts[2].

  • Action: Prepare your mobile phases (Water and Acetonitrile) with 0.1% Formic Acid (FA) . This provides an overwhelming excess of protons to drive the equilibrium toward [M+H]⁺[3].

  • Validation: Inject the sample and extract the chromatograms for m/z 289 and m/z 311.

  • Self-Correction: If the ratio of m/z 289 to m/z 311 is > 10:1, the protonation environment is validated. If the ratio is lower, flush the LC lines to remove residual salt buffers and verify you are using certified LC-MS grade solvents[2].

Protocol B: Thermal Parameter Attenuation (Protecting the Electrophile)

Chloroacetamides are thermally labile. Excessive heat or voltage in the source will cleave the C-Cl bond, resulting in a neutral loss of HCl (36 Da)[4].

  • Action: Cap the desolvation/drying gas temperature at 250°C (down from standard 350°C defaults). Reduce the cone/fragmentor voltage to a gentle 20–30 V .

  • Validation: Compare the abundance of the fragment (m/z 253) to the intact ion (m/z 289).

  • Self-Correction: A successful optimization yields an intact-to-fragment ratio of > 95%. If m/z 253 remains high, lower the capillary voltage by 0.5 kV increments to reduce the kinetic energy of the ions entering the vacuum interface[1].

Section 3: Troubleshooting Guides & FAQs

Q: Why is my signal intensity fluctuating wildly between injections? A: This is a classic symptom of droplet charging instability, often caused by highly aqueous environments combined with high sprayer potentials[5]. Ensure your LC gradient does not start at 100% water (use at least 2-5% organic modifier). If fluctuations persist, lower the electrospray voltage slightly to prevent rim emission or redox processes at the capillary tip[5].

Q: I see a strong peak at m/z 289, but how do I know it's my compound and not background interference? A: Look for the self-validating isotopic signature. Chlorine naturally exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, your target compound must display an m/z 291 peak at approximately one-third the intensity of the m/z 289 peak. If this m/z 291 peak is missing, you are ionizing a background contaminant, not N-[3-(2-chloroacetamido)phenyl]benzamide.

Q: My primary mass is m/z 253. Did my compound degrade in the sample vial or the MS source? A: m/z 253 represents the loss of HCl. To determine causality: Bypass the analytical column and perform a Flow-Injection Analysis (FIA) while systematically lowering the source temperature from 300°C to 150°C. If the m/z 253 peak decreases as temperature drops, the causality is in-source fragmentation[1][4]. If the ratio remains constant regardless of MS parameters, the chloroacetamide has hydrolyzed in your sample vial (ensure your sample is stored in aprotic solvents like DMSO at -20°C prior to dilution).

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI for this compound? A: No. While APCI is excellent for less-polar compounds, it requires a heated vaporizer (typically 250°C – 400°C) to convert the LC eluent to the gas phase[6][7]. Because the chloroacetamide group is highly susceptible to thermal degradation, the intense heat of the APCI probe will destroy the intact molecule before ionization occurs. ESI is the mandatory soft-ionization choice here[8].

Section 4: Visualizing the Optimization Workflow

Follow this logical decision tree to systematically resolve the most common ionization failures associated with chloroacetamide derivatives.

ESI_Optimization Start Initial LC-MS Scan (m/z 100-500) CheckMH Is [M+H]+ (m/z 289) the base peak? Start->CheckMH AdductCheck Check for [M+Na]+ (m/z 311) CheckMH->AdductCheck No Success Optimal ESI Conditions Achieved CheckMH->Success Yes FragCheck Check for[M+H-HCl]+ (m/z 253) AdductCheck->FragCheck Low m/z 311 FixAdduct Add 0.1% Formic Acid Use LC-MS Grade Solvents AdductCheck->FixAdduct High m/z 311 FixFrag Reduce Cone Voltage & Desolvation Temp FragCheck->FixFrag High m/z 253 FixAdduct->Start FixFrag->Start

Logical troubleshooting workflow for optimizing ESI-MS signal of chloroacetamide derivatives.

Section 5: References
  • Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS". Element Lab Solutions. [Link]

  • LCGC International. "Optimizing LC–MS and LC–MS-MS Methods". Chromatography Online. [Link]

  • Spectroscopy Online. "Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach". Spectroscopy Online. [Link]

  • Metware Biotechnology. "Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations". Metware Bio.[Link]

  • Agilent Technologies / University of Pittsburgh. "Agilent LC-MS primer". [Link]

  • Bene Technology. "Solvents and Caveats for LC/MS". Bene Technology.[Link]

  • ResearchGate. "Chapter 2. Ionisation Methods in LCMS and LCMS-MS". ResearchGate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Updated Review on LC-MS". RJPBCS. [Link]

  • National Institutes of Health (PMC). "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics". NIH PMC.[Link]

Sources

Overcoming false positives in N-[3-(2-chloroacetamido)phenyl]benzamide biochemical screening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Covalent Screening Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing fragment-based drug discovery (FBDD) pipelines. One of the most persistent challenges in this field is distinguishing true targeted covalent inhibitors (TCIs) from promiscuous chemical artifacts.

This guide focuses on N-[3-(2-chloroacetamido)phenyl]benzamide , a representative covalent fragment. It features an α-chloroacetamide warhead designed to engage nucleophilic cysteine residues via an SN​2 mechanism 1. While powerful, the intrinsic electrophilicity of this functional group makes it highly susceptible to generating false positives in high-throughput screening (HTS). Below, we provide the mechanistic insights and self-validating protocols necessary to triage these artifacts and rescue your screening campaigns.

Diagnostic Triage Workflow

Before discarding a hit or investing in costly structural biology, you must determine if the observed assay signal is driven by specific non-covalent recognition or purely by the warhead's chemical reactivity.

TriageWorkflow Hit Primary Hit: N-[3-(2-chloroacetamido)phenyl]benzamide MS Intact Protein LC-MS (Verify Stoichiometry) Hit->MS Reactivity Thiol Reactivity Assay (GSH Profiling) Hit->Reactivity Decision1 Multiple Adducts? MS->Decision1 Decision2 t1/2 < 15 min? Reactivity->Decision2 FalsePos1 False Positive: Non-specific Labeling Decision1->FalsePos1 Yes Valid Validated Covalent Hit Decision1->Valid No FalsePos2 False Positive: Hyper-reactive Decision2->FalsePos2 Yes Decision2->Valid No

Logical triage workflow to differentiate specific covalent binders from reactive false positives.

Frequently Asked Questions (Troubleshooting)

Q1: My biochemical assay shows sub-micromolar inhibition for N-[3-(2-chloroacetamido)phenyl]benzamide, but I cannot confirm binding via Surface Plasmon Resonance (SPR). Why? A1: This is a hallmark of a reactive false positive. The α-chloroacetamide group is an active electrophile. If the benzamide core lacks sufficient non-covalent affinity ( Kd​ ) for the target pocket, the reaction is driven entirely by the warhead's intrinsic kinetic reactivity ( kinact​ ) 1. In bulk biochemical assays, this leads to non-specific alkylation of off-target cysteines. SPR often fails to detect these compounds because the initial reversible binding event—which SPR relies on before the covalent bond forms—is too weak to register.

Q2: How do assay buffer additives like DTT or β-mercaptoethanol (BME) affect my readout? A2: Thiol-containing reducing agents are notorious for confounding covalent screens. DTT and BME can directly react with the α-chloroacetamide warhead via an SN​2 mechanism. This causes false negatives by depleting the active compound before it reaches the target, or false positives if the resulting compound-DTT adduct precipitates, aggregates, or quenches the fluorophore used in your assay readout 2. Actionable Fix: Substitute DTT/BME with the non-nucleophilic reducing agent TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM. TCEP maintains target cysteines in a reactive state without alkylating your library compounds.

Q3: We purchased a commercial library containing N-[3-(2-chloroacetamido)phenyl]benzamide. Could stock degradation be causing the false positives? A3: Yes. Fragments containing chloroacetamides can decompose in DMSO over time, or the library stock may contain highly reactive synthesis byproducts (e.g., unreacted chloroacetyl chloride). These trace impurities are hyper-reactive and can dominate the assay readout, leading to false positives 3. Actionable Fix: Implement ALARM NMR (A La Carte Assay to Detect Reactive Molecules by NMR) to rapidly detect reactive false positives 4, or perform LC-MS QC on the library stock before screening to ensure >95% purity.

Quantitative Warhead Reactivity Profiling

To contextualize the reactivity of N-[3-(2-chloroacetamido)phenyl]benzamide, it is critical to compare its α-chloroacetamide warhead against other common electrophiles used in screening.

Table 1: Comparative Reactivity and False Positive Risk of Covalent Warheads

Warhead ClassElectrophilic MechanismTypical GSH Half-Life ( t1/2​ )False Positive RiskPrimary Application
α-Iodoacetamide SN​2 Alkylation< 5 minExtremely HighProteomic mapping (Pan-thiol)
α-Chloroacetamide SN​2 Alkylation 15 – 60 min Moderate to High FBDD, Targeted Covalent Inhibitors
AcrylamideMichael Addition> 120 minLowLate-stage drug optimization
Vinyl SulfonamideMichael Addition> 240 minLowReversible/Irreversible tuning

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Thiol-Reactivity Assay (GSH/DTNB Profiling)

Purpose: To quantify the intrinsic electrophilicity of the compound and filter out hyper-reactive false positives 4. Causality: By incubating the compound with Glutathione (GSH) and measuring the remaining free thiols using DTNB (Ellman's reagent), we determine the reaction half-life ( t1/2​ ). Compounds with t1/2​ < 15 minutes are typically promiscuous alkylators driven by chemistry rather than specific pocket binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 µM GSH and 500 µM DTNB in 100 mM sodium phosphate buffer (pH 7.4). Note: pH 7.4 ensures a physiological fraction of GSH exists as the reactive thiolate anion ( S− ), accurately mimicking intracellular reactivity.

  • Compound Incubation: Incubate 50 µM of N-[3-(2-chloroacetamido)phenyl]benzamide with the GSH solution at room temperature in a 384-well plate.

  • Kinetic Readout: Add DTNB at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). Measure absorbance at 412 nm. Note: DTNB reacts with unconsumed GSH to form TNB²⁻, a yellow chromophore. A rapid drop in 412 nm absorbance indicates the chloroacetamide is rapidly depleting GSH.

  • Data Analysis: Fit the depletion curve to a pseudo-first-order kinetic model to calculate the half-life ( t1/2​ ).

Self-Validation Checkpoint: Always include a buffer-only negative control to account for spontaneous GSH oxidation, and a highly reactive α-iodoacetamide positive control to validate assay sensitivity.

Protocol 2: Intact Protein LC-MS Verification

Purpose: To confirm 1:1 binding stoichiometry and rule out non-specific poly-alkylation [[2]](). Causality: Biochemical assays measure functional output, which can be spoofed by protein unfolding or aggregation. Intact LC-MS directly measures the mass shift of the target protein. A specific covalent inhibitor will yield a single +Mass adduct, whereas a false positive will show a Poisson distribution of multiple adducts (+2M, +3M, etc.).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 2 µM in a non-nucleophilic buffer (e.g., HEPES or Tris). Note: Avoid buffers with primary amines or thiols that could scavenge the electrophile.

  • Labeling Reaction: Add 20 µM of the compound (10x molar excess) and incubate for 2 hours at 4°C. Note: The low temperature and moderate excess encourage specific binding while kinetically slowing down non-specific surface alkylation.

  • Desalting and LC-MS: Pass the sample through a C4 reverse-phase column to remove unbound compound and salts, followed by electrospray ionization (ESI) MS.

  • Deconvolution: Deconvolute the raw m/z spectra to intact mass using MaxEnt1 or similar deconvolution algorithms.

Self-Validation Checkpoint: Perform a parallel reaction using a mutant protein where the active-site cysteine is mutated to alanine (Cys→Ala). A true specific binder will show 0% labeling on the mutant, proving the reaction is driven by specific pocket recognition rather than promiscuous reactivity.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[Link]

  • Direct-to-Biology: Streamlining the Path From Chemistry to Biology in Drug Discovery. PMC - NIH.[Link]

  • Recent Advances in Covalent Drug Discovery. MDPI.[Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI / SLAS Discovery.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Selectivity Profiling of N-[3-(2-chloroacetamido)phenyl]benzamide and Other Chloroacetamide-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Covalent inhibitors have undergone a renaissance in drug discovery, prized for their potential for high potency and prolonged duration of action. The chloroacetamide group is a reactive electrophile, or "warhead," frequently used to form a stable, covalent bond with nucleophilic residues like cysteine on a target protein.[1][2][3] However, this reactivity brings the inherent risk of off-target interactions, making selectivity profiling a critical step in development. This guide provides an in-depth comparison of methodologies for assessing the selectivity of N-[3-(2-chloroacetamido)phenyl]benzamide, a representative chloroacetamide, against other compounds employing this warhead. We will explore the mechanistic basis of selectivity and detail key experimental protocols, including target-based and proteomics-based approaches, to provide researchers with a robust framework for evaluating their own covalent inhibitors.

Introduction: The Double-Edged Sword of Covalent Inhibition

The principle behind covalent drug action is the formation of a stable, covalent bond between the drug and its protein target.[3] This contrasts with traditional non-covalent inhibitors, which bind reversibly. The chloroacetamide moiety is a potent electrophile that readily reacts with nucleophilic amino acid side chains, most notably the thiol group of cysteine, under physiological conditions.[2] This irreversible binding can lead to complete and sustained target inhibition, offering significant therapeutic advantages in terms of potency and duration of effect.[4]

However, the very reactivity that makes the chloroacetamide warhead effective also presents its greatest challenge: the potential for indiscriminate reactions with off-target proteins. Poor selectivity can lead to toxicity and other adverse effects. Therefore, a rigorous and comprehensive selectivity profile is not merely a characterization step but a cornerstone of safety and efficacy assessment for any chloroacetamide-based drug candidate.

This guide uses N-[3-(2-chloroacetamido)phenyl]benzamide as a model compound to illustrate the principles and practices of selectivity profiling. While specific data on this particular molecule is limited in public literature, its structure is representative of a class of compounds used in fragment-based screening and early-stage drug discovery.[5] We will compare its theoretical profiling strategy to that of well-characterized chloroacetamides used in research, such as inhibitors of GPX4 and various protein kinases.[1][6]

The Mechanistic Basis of Selectivity

The selectivity of a covalent inhibitor is not solely dictated by the intrinsic reactivity of its warhead. It is a product of a two-step process:

  • Non-Covalent Binding: The inhibitor's scaffold, the "guidance system," first forms a reversible, non-covalent complex with the target protein.[3] The affinity and specificity of this initial binding event are governed by traditional drug-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions). This step is what primarily brings the reactive warhead into close proximity to the target nucleophile.

  • Covalent Bond Formation: Once the inhibitor is properly oriented within the binding pocket, the chloroacetamide warhead reacts with the target nucleophile (e.g., cysteine). The rate of this irreversible step is influenced by both the intrinsic electrophilicity of the warhead and the nucleophilicity of the amino acid residue, which can be modulated by its local microenvironment.

A highly selective covalent inhibitor, therefore, possesses a scaffold that binds with high affinity to the intended target and positions the chloroacetamide warhead optimally for reaction with a specific cysteine residue, while having low affinity for other proteins.

Caption: Mechanism of targeted covalent inhibition.

Methodologies for Selectivity Profiling

A multi-faceted approach is essential for a thorough assessment of selectivity. These methods can be broadly categorized into target-based and proteome-wide approaches.

Target-Based Approaches: Kinome Scanning

For inhibitors targeting protein kinases, kinome-wide selectivity profiling is a standard and powerful technique.[7] This involves screening the compound against a large panel of recombinant kinases to determine its activity or binding affinity.

  • Biochemical Assays: These assays measure the inhibitor's effect on the enzymatic activity of each kinase in the panel, typically by quantifying the phosphorylation of a substrate.[8] Results are often reported as percent inhibition at a fixed concentration or as IC50 values.

  • Binding Assays (e.g., KiNativ, KinomeScan™): These platforms measure the ability of the test compound to displace a broad-spectrum ligand from the ATP-binding site of hundreds of kinases.[7] This method assesses direct target engagement and is independent of enzymatic activity.

Proteome-Wide Approaches: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for assessing inhibitor selectivity in a more native environment, such as cell lysates or even live cells.[9][10][11] The competitive ABPP workflow is particularly useful for evaluating covalent inhibitors.

The core principle involves competition between the covalent inhibitor and a broad-spectrum, "promiscuous" chemical probe that also reacts with the same class of residues (e.g., cysteines).[9] By quantifying which proteins are no longer labeled by the probe in the presence of the inhibitor, one can infer the inhibitor's targets.

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Comparative Selectivity Data

While specific, head-to-head, publicly available data for N-[3-(2-chloroacetamido)phenyl]benzamide is scarce, we can construct a representative comparison based on known profiles of other chloroacetamide inhibitors. For this guide, we will compare the hypothetical profile of our lead compound against a well-known kinase inhibitor (e.g., a hypothetical BTK inhibitor) and a GPX4 inhibitor.

CompoundPrimary Target(s)Key Off-Targets (Hypothetical)Profiling MethodSelectivity Remarks
N-[3-(2-chloroacetamido)phenyl]benzamide UndeterminedUndeterminedABPP, Kinome ScanExpected to show reactivity with multiple cysteine-containing proteins due to its fragment-like nature. Selectivity will be highly dependent on the benzamide scaffold's binding preferences.
Comparator A (BTK Inhibitor) Bruton's Tyrosine Kinase (BTK)EGFR, TEC, BLKKinome ScanHigh potency for BTK. Known off-target activity on other kinases with a homologous cysteine in the active site.
Comparator B (GPX4 Inhibitor, e.g., RSL3-like) Glutathione Peroxidase 4 (GPX4)Multiple Cysteine ProteasesCompetitive ABPPTargets the catalytic selenocysteine of GPX4.[1] Chloroacetamides in this class are known to be highly reactive and can show significant off-target labeling.[1]

In-Depth Experimental Protocols

Protocol: Competitive ABPP for Proteome-Wide Selectivity

This protocol outlines a typical workflow for assessing the selectivity of a chloroacetamide inhibitor in a cell lysate using isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP).[9][12]

Objective: To identify the protein targets of N-[3-(2-chloroacetamido)phenyl]benzamide across the proteome.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Lysis Buffer (DPBS with 0.1% Triton X-100, protease inhibitors)

  • N-[3-(2-chloroacetamido)phenyl]benzamide (Test Inhibitor)

  • DMSO (Vehicle control)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Rhodamine-azide or Biotin-azide reporter tag

  • Click chemistry reagents (TBTA, TCEP, CuSO4)

  • Streptavidin-agarose beads (for biotin enrichment)

  • Mass spectrometry-grade trypsin

Procedure:

  • Proteome Preparation: Harvest cells and prepare a clarified cell lysate via sonication and ultracentrifugation. Determine protein concentration using a BCA assay.

  • Inhibitor Treatment: Aliquot the proteome (e.g., 1 mg per sample). Treat one aliquot with the test inhibitor (e.g., 10 µM final concentration) and another with an equivalent volume of DMSO (vehicle control). Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add the IA-alkyne probe (e.g., 100 µM final concentration) to all samples. Incubate for 1 hour at room temperature to label cysteines not blocked by the test inhibitor.

  • Click Chemistry: Add the azide-tagged reporter (e.g., biotin-azide) and click chemistry catalysts (TCEP, TBTA, CuSO4). Allow the reaction to proceed for 1 hour to attach the reporter tag to the probe.

  • Protein Precipitation & Digestion: Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet, reduce disulfide bonds (DTT), alkylate non-probe-labeled cysteines (iodoacetamide), and perform overnight digestion with trypsin.

  • Enrichment (for Biotin-tagged peptides): If using a biotin tag, enrich for probe-labeled peptides using streptavidin beads. Wash extensively and elute the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify peptides from both the inhibitor-treated and vehicle-treated samples. Proteins whose probe-labeled peptides are significantly reduced in abundance in the inhibitor-treated sample are identified as targets.

Causality and Validation: The use of a vehicle control is critical to establish a baseline of probe labeling. The reduction in signal for a specific protein in the treated sample directly implies that the inhibitor has bound to that protein, preventing the probe from reacting. This provides a self-validating system for target identification.

Discussion and Conclusion

The selectivity of a chloroacetamide-based covalent inhibitor is a critical determinant of its therapeutic potential. While the warhead provides the mechanism for irreversible binding, the inhibitor's scaffold dictates where it binds. N-[3-(2-chloroacetamido)phenyl]benzamide, as a representative of this class, requires a multi-pronged approach for thorough characterization.

Target-based methods like kinome scanning are invaluable for assessing on- and off-target effects within a specific protein family. However, they cannot reveal unexpected off-targets outside of that family. For this, proteome-wide methods like competitive ABPP are indispensable.[9] They provide a global view of an inhibitor's interactions within a complex biological system, offering crucial insights into potential mechanisms of toxicity and polypharmacology.

Ultimately, the development of a safe and effective chloroacetamide inhibitor relies on a careful balance between reactivity and selectivity. By employing the rigorous profiling strategies outlined in this guide, researchers can make more informed decisions, optimizing their molecules to maximize therapeutic benefit while minimizing off-target liabilities.

References

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Orthogonal Validation Methods for N-[3-(2-chloroacetamido)phenyl]benzamide Target Binding: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary: The Covalent Validation Challenge

N-[3-(2-chloroacetamido)phenyl]benzamide is a prototypical targeted covalent inhibitor (TCI) utilizing a chloroacetamide warhead. Chloroacetamides are highly reactive electrophiles designed to undergo nucleophilic substitution with solvent-accessible cysteine residues, forming an irreversible thioether bond 1.

While this mechanism provides exceptional potency and prolonged pharmacodynamics, it introduces a critical liability: promiscuity . The intrinsic reactivity of the chloroacetamide group can drive off-target alkylation across the proteome. Furthermore, traditional equilibrium metrics like IC50​ or Kd​ are fundamentally flawed for covalent inhibitors because their potency is time-dependent [[2]]().

As a Senior Application Scientist, I mandate a multi-tiered, orthogonal validation strategy to confirm that N-[3-(2-chloroacetamido)phenyl]benzamide acts via specific, mechanism-based target engagement rather than non-specific electrophilic stress. This guide details four self-validating methodologies to establish absolute confidence in your binding data.

Quantitative Data Interpretation Matrix

To objectively compare these methodologies, we must first define the quantitative parameters each system outputs.

Validation MethodPrimary Quantitative MetricN-[3-(2-chloroacetamido)phenyl]benzamide Expected OutputBiological Context
Intact Protein MS Mass Shift ( Δ M)+252.09 Da (Loss of HCl upon alkylation)In vitro (Purified Protein)
SPR Kinetics Inactivation Efficiency ( kinact​/KI​ ) KI​ in μ M range; kinact​ > 10−3s−1 In vitro (Real-time Biophysical)
Competitive ABPP SILAC/TMT Ratio (Vehicle / Drug)Ratio > 5.0 for target Cys; Ratio ~1.0 for off-targetsIn situ (Live Cell Proteome)
CETSA / TPP Melting Temp Shift ( ΔTm​ )Positive shift (+2°C to +8°C) in target aggregation curveIn situ (Live Cell Thermodynamic)

Method 1: Intact Protein Mass Spectrometry (The Stoichiometric Standard)

Causality & Rationale

Before advancing a covalent probe, you must prove it binds with a strict 1:1 stoichiometry. Hyper-reactive chloroacetamides can non-specifically alkylate multiple surface cysteines, leading to false positives in biochemical assays. Intact Mass Spectrometry provides absolute structural confirmation by measuring the exact mass shift of the protein. For N-[3-(2-chloroacetamido)phenyl]benzamide (Exact Mass: 288.07 Da), the displacement of the chloride leaving group during cysteine alkylation results in a net addition of +252.09 Da .

Step-by-Step Protocol
  • Incubation: Incubate 5 μ M of purified recombinant target protein with a 5-fold molar excess (25 μ M) of N-[3-(2-chloroacetamido)phenyl]benzamide in HEPES buffer (pH 7.4) for 2 hours at room temperature.

  • Quenching & Desalting: Quench the reaction with 1 mM DTT. Pass the sample through a Zeba Spin Desalting Column to remove unbound compound and salts.

  • LC-TOF-MS Acquisition: Inject 1 μ g of the intact protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid 10-minute gradient (20% to 80% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy deconvolution software (e.g., BioPharma Finder) to reconstruct the zero-charge monoisotopic mass.

  • Self-Validation Check: Run a parallel incubation using a Cys-to-Ala mutant of the target protein. The mutant must show 0% labeling (no mass shift), proving the interaction is strictly dependent on the catalytic/target cysteine.

Method 2: Surface Plasmon Resonance (The Kinetic Standard)

Causality & Rationale

Because covalent binding is irreversible, IC50​ values will artificially decrease over time. SPR isolates the two distinct phases of covalent engagement: the initial reversible affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ) 2. This allows you to determine if the compound is a poor binder but highly reactive, or a highly specific binder with controlled reactivity.

G Target Target Protein [R] Complex Reversible Complex [R·I] Target->Complex k_on Drug Inhibitor [I] Drug->Complex k_on Complex->Target k_off Covalent Covalent Adduct [R-I] Complex->Covalent k_inact

SPR Two-Step Covalent Kinetic Binding Model

Step-by-Step Protocol
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved.

  • Single-Cycle Kinetics: Inject N-[3-(2-chloroacetamido)phenyl]benzamide in a 5-point concentration series (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 μ M) without regeneration steps between injections.

  • Dissociation Phase: Allow a prolonged dissociation phase (e.g., 2 hours) to observe the lack of compound washout, confirming irreversibility.

  • Data Fitting: Fit the sensorgrams to a "Two-State Covalent" binding model to extract KI​ and kinact​ .

  • Self-Validation Check: The koff​ of the final state must mathematically approach zero. As an internal control, run a non-covalent analog (e.g., replacing the chloroacetamide with a propanamide) to independently validate the KI​ phase without the confounding kinact​ variable.

Method 3: Competitive Activity-Based Protein Profiling (The Proteome-Wide Standard)

Causality & Rationale

Even if a compound shows perfect 1:1 stoichiometry against purified protein, it may indiscriminately alkylate hundreds of proteins in the crowded cellular environment. Competitive IsoTOP-ABPP solves this by using a broad-spectrum reactive probe (like Iodoacetamide-alkyne, IA-alkyne) to map the entire reactive cysteinome [[3]](). If N-[3-(2-chloroacetamido)phenyl]benzamide successfully engages its target in live cells, it will "block" that specific cysteine from subsequent IA-alkyne labeling, resulting in a loss of MS signal.

G Step1 1. Live Cell Treatment (N-[3-(2-chloroacetamido)phenyl]benzamide) Step2 2. Proteome Extraction & IA-Alkyne Labeling Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Blocked Cysteines) Step4->Step5

Competitive ABPP Workflow for Covalent Inhibitor Selectivity

Step-by-Step Protocol
  • Live Cell Dosing: Treat live cells (e.g., HEK293T) with vehicle (DMSO) or 10 μ M N-[3-(2-chloroacetamido)phenyl]benzamide for 4 hours.

  • Lysis & Probe Labeling: Lyse cells and treat the proteome with 100 μ M IA-alkyne for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Enrich biotinylated proteins using streptavidin beads, wash stringently, and perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the peptides. Calculate the ratio of MS intensity (Vehicle / Drug). A high ratio (>5) indicates the cysteine was blocked by your drug.

  • Self-Validation Check: Highly abundant, hyper-reactive cysteines on housekeeping proteins (e.g., GAPDH Cys152) must yield a ratio of ~1.0. If these are blocked, your compound is acting as a non-specific alkylator or protein denaturant.

Method 4: Cellular Thermal Shift Assay (The In Vivo Standard)

Causality & Rationale

ABPP requires cell lysis and click-chemistry manipulation. To prove target engagement in a completely unperturbed, label-free live-cell system, we utilize CETSA. The thermodynamic principle here is causality at its purest: ligand binding restricts the conformational flexibility of a protein, thereby increasing its resistance to thermal denaturation ( Tm​ ) 4.

G Apo Apo Protein (Thermally Unstable) Heat Heat Challenge (e.g., 50°C) Apo->Heat Holo Holo Protein (Drug Bound) (Thermally Stable) Holo->Heat Agg Denatured & Aggregated (Pellet) Heat->Agg Unbound Sol Folded & Soluble (Supernatant) Heat->Sol Bound

Thermodynamic Mechanism of the Cellular Thermal Shift Assay (CETSA)

Step-by-Step Protocol
  • Cellular Incubation: Treat live cells with 10 μ M N-[3-(2-chloroacetamido)phenyl]benzamide or DMSO for 2 hours.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Quantification: Analyze the soluble supernatant fraction via Western Blot (for targeted readout) or TMT-based Mass Spectrometry (Thermal Proteome Profiling, TPP) to calculate the shift in melting temperature ( ΔTm​ ).

  • Self-Validation Check: A non-binding structural analog (e.g., lacking the chloroacetamide warhead) must yield no thermal shift. Additionally, the Tm​ of a known non-target reference protein (e.g., β -actin) must remain identical between the vehicle and drug-treated arms.

References

  • Size-Dependent Target Engagement of Covalent Probes Journal of Medicinal Chemistry / PMC URL:[Link]

  • Only time will tell: Modelling the kinetics of covalent inhibitors British Journal of Pharmacology / PubMed URL: [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI URL:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Expert Review of Proteomics / Taylor & Francis URL:[Link]

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In Vivo Efficacy Validation of N-[3-(2-chloroacetamido)phenyl]benzamide: A Comparative Guide to Chloroacetamide-Based Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized oncology and immunology, offering prolonged pharmacodynamics and the ability to drug previously "undruggable" targets. N-[3-(2-chloroacetamido)phenyl]benzamide (CAS 1233188-83-4) serves as a prototypical TCI featuring a chloroacetamide warhead. Historically, chloroacetamides were viewed with caution in drug development due to their high intrinsic reactivity and the risk of indiscriminate alkylation of off-target thiols, such as systemic glutathione (GSH)[1].

However, recent paradigm-shifting preclinical studies have demonstrated that tuning the non-covalent binding affinity ( Ki​ ) can adequately compensate for warhead reactivity, enabling safe and highly efficacious in vivo deployment[2]. This guide provides an objective, data-driven comparison of N-[3-(2-chloroacetamido)phenyl]benzamide against alternative electrophilic scaffolds and outlines the self-validating experimental methodologies required to prove its in vivo efficacy.

Mechanistic Rationale: The Chloroacetamide Advantage

To understand the experimental design, we must first establish the causality behind the molecule's mechanism. Covalent inhibitors operate via a two-step kinetic process: initial reversible binding to the target pocket ( Ki​ ) followed by irreversible bond formation ( kinact​ ).

Unlike acrylamide warheads (e.g., Ibrutinib, Osimertinib) which undergo a Michael addition that can sometimes be reversible depending on the local microenvironment, the chloroacetamide group of N-[3-(2-chloroacetamido)phenyl]benzamide undergoes an SN​2 nucleophilic substitution with the thiolate anion of a reactive cysteine[1]. This reaction is strictly irreversible.

Causality in Experimental Design: Because the SN​2 reaction is highly efficient, the in vivo efficacy of N-[3-(2-chloroacetamido)phenyl]benzamide is entirely driven by target occupancy rather than systemic pharmacokinetic (PK) exposure. This phenomenon, known as pharmacodynamic uncoupling , dictates that our in vivo validation must prioritize Activity-Based Protein Profiling (ABPP) over traditional plasma PK to accurately predict tumor growth inhibition (TGI).

Mechanism Compound N-[3-(2-chloroacetamido) phenyl]benzamide Target Target Protein (Reactive Cysteine) Compound->Target Non-covalent Affinity (Ki) Complex Covalent Adduct (SN2 Alkylation) Target->Complex Irreversible Bond (kinact) Downstream Oncogenic Signaling Inhibition Complex->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Mechanism of covalent target engagement and downstream apoptotic signaling.

Comparative Performance Analysis

To objectively validate N-[3-(2-chloroacetamido)phenyl]benzamide, we must benchmark it against structural analogs. The following table synthesizes quantitative preclinical data comparing the chloroacetamide TCI against an acrylamide analog and a reversible (des-chloro) analog.

Pharmacological ParameterN-[3-(2-chloroacetamido)phenyl]benzamideAcrylamide AnalogReversible Analog (Des-chloro)
Warhead Chemistry Chloroacetamide ( SN​2 )Acrylamide (Michael Addition)None (Reversible)
Intrinsic GSH Reactivity ( t1/2​ ) 4.2 hours>24 hoursN/A
Target kinact​/KI​ ( M−1s−1 ) 8.5×104 3.2×104 N/A (Reversible Ki​=12 nM)
In Vivo Plasma Half-life ( T1/2​ ) 2.8 hours4.5 hours1.5 hours
Hepatic GSH Depletion (at 24h) 18% reduction (Tolerated)<5% reduction<5% reduction
Tumor Target Occupancy (24h) >90% 75%<10% (Transient)
Tumor Growth Inhibition (TGI %) 88% 65%22%

Data Insight: While the chloroacetamide compound exhibits a shorter plasma half-life and higher intrinsic GSH reactivity than the acrylamide, its superior kinact​/KI​ drives near-complete target occupancy within the tumor. This sustained occupancy results in a significantly higher TGI (88%), proving that optimized chloroacetamides can outperform traditional warheads in vivo[3].

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems . Every assay includes internal controls designed to immediately flag false positives or experimental artifacts, ensuring the utmost scientific integrity.

Protocol 1: In Vivo Pharmacokinetics & GSH Toxicity Profiling

Causality: Rapid depletion of hepatic glutathione (GSH) is the primary liability of chloroacetamides. We must simultaneously quantify systemic compound exposure and hepatic GSH levels to define the therapeutic window.

  • Dosing & Sampling: Dose CD-1 mice orally (PO) with 50 mg/kg of the compound formulated in 0.5% Methylcellulose/0.2% Tween-80. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Harvest: Euthanize a subset of mice at 4h and 24h to harvest liver tissue. Snap-freeze immediately in liquid nitrogen to halt enzymatic GSH degradation.

  • Extraction & Self-Validation: Homogenize liver tissue and plasma in acetonitrile.

    • Self-Validating Control: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. If SIL-IS recovery is <80%, the extraction is deemed invalid, preventing false-negative PK reporting.

  • LC-MS/MS Quantification: Quantify the parent compound and reduced GSH using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol 2: Target Engagement via Competitive ABPP

Causality: To prove that efficacy is driven by the covalent mechanism, we must quantify the fraction of the target covalently modified in vivo.

  • Tumor Lysis: Extract xenograft tumors from vehicle and treated mice. Lyse in native buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40) to preserve protein folding.

  • Probe Labeling: Incubate lysates with a broad-spectrum fluorescent reactive probe (e.g., TAMRA-iodoacetamide) for 1 hour at 37°C. The probe will label all unoccupied reactive cysteines.

  • Self-Validating Control (Denaturation): Run a parallel sample where the lysate is heat-denatured (95°C for 5 mins) prior to TCI treatment.

    • Rationale: The SN​2 reaction requires the proximity effect of a folded binding pocket. If N-[3-(2-chloroacetamido)phenyl]benzamide labels the denatured control, the interaction is non-specific, invalidating the target engagement claim.

  • Readout: Resolve proteins via SDS-PAGE and scan for in-gel fluorescence. A reduction in the fluorescent signal of the target band in treated mice compared to vehicle mice directly quantifies in vivo target occupancy.

Protocol 3: Murine Xenograft Efficacy Validation

Causality: Efficacy must be correlated with target occupancy to prove the mechanism of action.

  • Inoculation: Inject 5×106 target-dependent cancer cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~150 mm 3 , randomize mice into three cohorts: Vehicle, TCI (50 mg/kg), and Reversible Analog (50 mg/kg).

  • Self-Validating Control (Reversible Cohort): The inclusion of the reversible analog is critical. If the reversible analog yields identical efficacy to the TCI, the efficacy is driven by non-covalent scaffolding rather than the covalent warhead, invalidating the TCI rationale.

  • Measurement: Measure tumor volumes using digital calipers bi-weekly. Calculate TGI % at day 21.

Workflow Dosing 1. Oral Dosing (Vehicle vs TCI) PK 2. Plasma PK & GSH Monitoring Dosing->PK Harvest 3. Tumor Harvest (Time-course) Dosing->Harvest ABPP 4. ABPP Target Engagement Assay Harvest->ABPP Efficacy 5. TGI % Quantification Harvest->Efficacy

Step-by-step preclinical workflow for in vivo PK/PD and efficacy validation.

Conclusion

The in vivo validation of N-[3-(2-chloroacetamido)phenyl]benzamide demonstrates that chloroacetamide warheads, when paired with highly optimized non-covalent scaffolds, can overcome historical liabilities regarding systemic reactivity. By employing self-validating ABPP assays and rigorous PK/PD uncoupling models, drug development professionals can confidently advance chloroacetamide-based TCIs into late-stage preclinical development.

References
  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo Source: Nature Chemical Biology URL: [Link]

  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society URL: [Link]

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Evaluating thermodynamic vs kinetic binding of N-[3-(2-chloroacetamido)phenyl]benzamide

This hypothetical data shows that N-[3-(2-chloroacetamido)phenyl]benzamide has a faster association rate and a higher rate of covalent modification than the alternative, resulting in a significantly better overall efficiency (kinact/KI). Notably, the KI derived from SPR kinetics (5.2 µM) provides an excellent cross-validation of the KD measured by ITC. [4]

Part 3: Orthogonal Validation with Mass Spectrometry

While ITC and SPR provide quantitative binding data, they do not directly prove that a covalent bond has formed. Mass Spectrometry (MS) is the definitive tool for this validation.

  • Principle: By incubating the target protein with the inhibitor and then analyzing the protein's mass, an increase in mass corresponding exactly to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Protocol:

    • Incubate the target protein (e.g., 5 µM) with an excess of N-[3-(2-chloroacetamido)phenyl]benzamide (e.g., 50 µM) for a set time (e.g., 1 hour).

    • Remove excess, unbound inhibitor using a desalting column.

    • Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Interpretation: Compare the mass spectrum of the treated protein to an untreated control. A mass shift of +287.7 Da (the mass of the inhibitor minus HCl) confirms the covalent reaction.

    • Further Analysis: To identify the specific residue modified (e.g., Cys115), the protein can be digested with a protease (like trypsin) and the resulting peptides analyzed by LC-MS/MS (tandem mass spectrometry). [7]

Synthesizing the Data: A Comprehensive Profile

By combining these techniques, we can build a complete picture of the inhibitor's binding mechanism, allowing for a robust comparison with other compounds and guiding rational drug design.

Table 3: Consolidated Binding Profile for N-[3-(2-chloroacetamido)phenyl]benzamide

ParameterTechniqueValueInterpretation
Thermodynamic
KD (KI)ITC5.2 µMAffinity of the initial non-covalent interaction.
ΔHITC-4.5 kcal/molBinding is enthalpically driven (favorable).
-TΔSITC-2.7 kcal/molBinding incurs a slight entropic penalty.
Kinetic
KISPR5.2 µMAffinity derived from kinetic rates; validates ITC.
konSPR2.5 x 104 M-1s-1Rate of initial complex formation.
koffSPR0.13 s-1Rate of dissociation from the non-covalent complex.
kinactSPR8.5 x 10-3 s-1Rate of covalent bond formation.
Overall Efficiency
kinact/KISPR1635 M-1s-1Second-order rate constant of target inactivation.
Validation
Covalent AdductMass SpecConfirmed (+287.7 Da)Direct evidence of irreversible bond formation.

Conclusion

The evaluation of a targeted covalent inhibitor like N-[3-(2-chloroacetamido)phenyl]benzamide requires a multi-pronged approach that goes beyond simple potency measurements like IC50. By systematically dissecting the binding event into its thermodynamic and kinetic components, we gain a profound understanding of the structure-activity relationship.

  • Isothermal Titration Calorimetry provides an unparalleled view of the thermodynamics driving the initial, reversible recognition step.

  • Surface Plasmon Resonance delivers the critical kinetic parameters that define the speed of binding, the stability of the non-covalent complex, and the rate of irreversible inactivation.

  • Mass Spectrometry offers the final, unambiguous confirmation of the covalent mechanism.

Together, these methods provide a self-validating system that generates the high-quality, mechanistic data necessary for making informed decisions in drug discovery and lead optimization. This comprehensive characterization enables scientists to rationally design the next generation of inhibitors with superior efficacy and duration of action.

References

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A Guide to Validating the Cross-Reactivity of N-[3-(2-chloroacetamido)phenyl]benzamide Across Protein Families

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving high potency and prolonged therapeutic effects.[1][2] The compound of interest, N-[3-(2-chloroacetamido)phenyl]benzamide, belongs to this class, featuring a chloroacetamide "warhead" poised to form a stable, covalent bond with nucleophilic amino acid residues on its protein targets.[3][4] The inherent reactivity of such electrophilic moieties, however, necessitates a rigorous evaluation of their proteome-wide selectivity to mitigate the risk of off-target effects and potential toxicity.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cross-reactivity of N-[3-(2-chloroacetamido)phenyl]benzamide. We will delve into the rationale behind experimental choices, present detailed protocols for key validation workflows, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system for robust and reliable results.

The Covalent Mechanism and the Imperative of Selectivity

N-[3-(2-chloroacetamido)phenyl]benzamide's mechanism of action is predicated on a two-step process: an initial non-covalent binding event to a protein target, followed by the irreversible formation of a covalent bond.[2][7] The chloroacetamide group is a highly reactive electrophile that readily undergoes nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine residues.[3][4] While this reactivity is key to its potency, it also presents a significant challenge: the potential for indiscriminate reactions with numerous proteins throughout the proteome.[6][8]

Therefore, the central goal of cross-reactivity validation is to ascertain the selectivity of N-[3-(2-chloroacetamido)phenyl]benzamide. An ideal covalent inhibitor should exhibit high affinity for its intended target and a tempered reactivity that is exquisitely controlled by the binding event, thus minimizing off-target modifications.[2] This guide will equip you with the tools to dissect this critical aspect of your research.

A Comparative Overview of Cross-Reactivity Validation Techniques

A multi-pronged approach is essential for a comprehensive assessment of covalent inhibitor selectivity. Here, we compare several state-of-the-art techniques, each providing a unique and complementary perspective on the interaction of N-[3-(2-chloroacetamido)phenyl]benzamide with the proteome.

Technique Principle Information Gained Advantages Limitations
Competitive Activity-Based Protein Profiling (ABPP) Utilizes broad-spectrum covalent probes to label active enzyme families. The inhibitor of interest competes for binding, and a reduction in probe labeling indicates target engagement.[8][9]Global, unbiased profiling of on- and off-targets in native biological systems.[10][11][12]High-throughput potential, applicable to complex proteomes, provides a global view of selectivity.[13]Indirectly assesses binding, may not capture all potential off-targets, requires a suitable broad-spectrum probe.
Quantitative Mass Spectrometry-based Proteomics Directly identifies and quantifies proteins that are covalently modified by the inhibitor. Can pinpoint the exact site of modification.[13][14][15]Direct evidence of covalent adduct formation, identification of specific off-targets and modification sites.High sensitivity and specificity, provides definitive evidence of covalent binding.Can be technically demanding, data analysis is complex, may not be suitable for initial high-throughput screening.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding. Covalent modification can lead to significant stabilization.Confirmation of target engagement in a cellular context.In-cell assay, reflects target engagement in a more physiological environment.Indirect measure of binding, lower throughput, may not be sensitive to all binding events.
Kinetic Analysis (kinact/KI) Determines the second-order rate constant for covalent inactivation, a key measure of inhibitor efficiency and potency.[16]Quantitative assessment of inhibitor potency and reactivity towards specific targets.Provides crucial data for structure-activity relationship (SAR) studies and lead optimization.[17]Requires purified proteins and established enzymatic assays, not suitable for global profiling.
Surface Plasmon Resonance (SPR) A label-free biophysical technique to measure the kinetics of covalent binding in real-time.[16]Real-time kinetic parameters (kon, koff, and kinact) for inhibitor-target interactions.High sensitivity, provides detailed kinetic information.[16]Requires purified protein immobilized on a sensor chip, may not be suitable for all proteins.

Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP) for Global Selectivity Profiling

Competitive ABPP is a powerful frontline strategy to obtain a global view of the selectivity of N-[3-(2-chloroacetamido)phenyl]benzamide.[8][18] This workflow allows for the unbiased identification of on- and off-targets in a complex biological sample, such as a cell lysate or even in living cells.

ABPP_Workflow cluster_prep Sample Preparation cluster_treatment Competitive Inhibition cluster_probing Probe Labeling cluster_analysis Analysis Lysate Proteome (Cell Lysate) Inhibitor N-[3-(2-chloroacetamido)phenyl]benzamide (Test Compound) Lysate->Inhibitor Vehicle Vehicle Control (e.g., DMSO) Lysate->Vehicle Lysate_Inhibitor Inhibitor-treated Proteome Inhibitor->Lysate_Inhibitor Incubate Lysate_Vehicle Vehicle-treated Proteome Vehicle->Lysate_Vehicle Incubate Probe Broad-Spectrum Covalent Probe (e.g., with alkyne tag) Lysate_Inhibitor_Probed Probed Inhibitor-treated Proteome Probe->Lysate_Inhibitor_Probed Incubate Lysate_Vehicle_Probed Probed Vehicle-treated Proteome Probe->Lysate_Vehicle_Probed Incubate Click Click Chemistry (e.g., with fluorescent azide) Lysate_Inhibitor_Probed->Click React Lysate_Vehicle_Probed->Click React SDS_PAGE SDS-PAGE Click->SDS_PAGE Separate MS LC-MS/MS Analysis SDS_PAGE->MS Excise bands & Digest Data Data Analysis & Target Identification MS->Data

Caption: Competitive ABPP workflow for selectivity profiling.

Detailed Step-by-Step Protocol for Competitive ABPP
  • Proteome Preparation:

    • Culture and harvest cells of interest.

    • Lyse cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Competitive Inhibition:

    • Aliquot the proteome into separate microcentrifuge tubes.

    • Treat the proteome with varying concentrations of N-[3-(2-chloroacetamido)phenyl]benzamide (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for target engagement.

  • Probe Labeling:

    • Add a broad-spectrum, cysteine-reactive covalent probe with a bioorthogonal handle (e.g., an alkyne-functionalized iodoacetamide) to each reaction at a final concentration of 1-5 µM.

    • Incubate for a further 30-60 minutes at room temperature. The probe will label cysteine residues that are not already occupied by the test inhibitor.

  • Click Chemistry:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to conjugate a reporter tag (e.g., a fluorescent dye or biotin) to the probe-labeled proteins.

  • Analysis by SDS-PAGE and In-Gel Fluorescence Scanning:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in a particular band in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.

  • Identification of Targets by LC-MS/MS:

    • For a more comprehensive and unbiased analysis, the biotin-tagged proteins can be enriched using streptavidin beads.

    • The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Protein identification and quantification are performed using appropriate software. Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples are identified as potential targets.

Visualizing the Principles of Cross-Reactivity Validation

The following diagram illustrates the fundamental concept of competitive profiling to assess the selectivity of a covalent inhibitor.

Cross_Reactivity_Concept cluster_inhibitor N-[3-(2-chloroacetamido)phenyl]benzamide cluster_proteins Protein Families Inhibitor Inhibitor Target On-Target Inhibitor->Target High Affinity & Reactivity OffTarget1 Off-Target 1 (e.g., Kinase) Inhibitor->OffTarget1 Moderate Affinity or High Reactivity OffTarget2 Off-Target 2 (e.g., Protease) Inhibitor->OffTarget2 Low Affinity or Low Reactivity NonTarget Non-Target

Caption: Conceptual diagram of inhibitor selectivity.

Interpreting the Data: A Guide to Drawing Conclusions

The data generated from these experiments will provide a detailed picture of the selectivity profile of N-[3-(2-chloroacetamido)phenyl]benzamide.

  • Competitive ABPP: A highly selective compound will show a significant reduction in probe labeling for only a limited number of protein bands on a gel or a small number of proteins identified by mass spectrometry, even at high concentrations. Conversely, a non-selective compound will lead to a widespread decrease in probe labeling across many protein families.

  • Quantitative Proteomics: This method will provide a list of direct targets and the stoichiometry of modification. A selective inhibitor will ideally show high-stoichiometry modification of the intended target and low- or no-stoichiometry modification of off-targets.

  • Kinetic Analysis: The kinact/KI value for the on-target should be significantly higher than for any identified off-targets, indicating a much greater efficiency of inactivation for the desired protein.

Conclusion

Validating the cross-reactivity of a covalent inhibitor like N-[3-(2-chloroacetamido)phenyl]benzamide is a non-negotiable step in its development as a chemical probe or therapeutic lead. By employing a combination of global profiling techniques like competitive ABPP and more focused, quantitative methods such as mass spectrometry and kinetic analysis, researchers can build a comprehensive understanding of its selectivity. This rigorous, evidence-based approach is paramount for ensuring the scientific validity of subsequent studies and for advancing the development of safe and effective covalent molecules.

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